3,5-Difluoro-2-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVHLVDNBMQMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939297 | |
| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-75-5, 180068-67-1 | |
| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Difluoro-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the commercially available 2,6-difluoroaniline. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual diagrams to elucidate the reaction pathway and workflow.
Synthetic Pathway Overview
The synthesis of this compound is strategically designed in three main stages:
-
Diazotization and Hydrolysis (Sandmeyer Reaction): The initial step involves the conversion of the amino group of 2,6-difluoroaniline to a hydroxyl group via a Sandmeyer-type reaction. This is achieved by forming a diazonium salt, which is subsequently hydrolyzed to yield 2,6-difluorophenol.
-
Methylation (Williamson Ether Synthesis): The phenolic hydroxyl group of 2,6-difluorophenol is then methylated to form 2,6-difluoroanisole. This transformation is typically accomplished through a Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with a methylating agent.
-
Directed Ortho-lithiation and Carboxylation: The final and key step is the regioselective introduction of a carboxylic acid group. The methoxy group of 2,6-difluoroanisole directs the lithiation to the ortho position (C3) using a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide (dry ice) to afford the target molecule, this compound.
Below is a graphical representation of the overall synthesis pathway.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sandmeyer Reaction | 2,6-Difluoroaniline | H₂SO₄, NaNO₂, CuSO₄ | -5 to 0, then reflux | 2 (diazotization) | 88.9[1] |
| 2 | Williamson Ether Synthesis | 2,6-Difluorophenol | (CH₃)₂SO₄, K₂CO₃ | Reflux | 4-6 | ~90 (estimated) |
| 3 | Ortho-lithiation & Carboxylation | 2,6-Difluoroanisole | n-BuLi, TMEDA, CO₂ (dry ice) | -78 | 2-4 | 70-80 (estimated for analogous reactions) |
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Difluorophenol via Sandmeyer Reaction
This protocol is adapted from a known procedure for the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline.[1]
Materials:
-
2,6-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate (CuSO₄)
-
Urea
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reactor, prepare a 30% aqueous solution of sulfuric acid.
-
To this solution, add 2,6-difluoroaniline (1.0 eq). Heat the mixture with stirring until the aniline is completely dissolved.
-
Cool the solution to -5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a 30% aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, continue to stir the mixture at this temperature for an additional 2 hours.
-
Filter the cold solution to remove any solid impurities. Decompose any excess nitrous acid by the careful addition of urea until a starch-iodide paper test is negative. The resulting diazonium salt solution is used directly in the next step.
-
-
Hydrolysis:
-
In a separate flask equipped for distillation, prepare a mixture of a 50% aqueous sulfuric acid solution and copper(II) sulfate (catalytic amount).
-
Heat this mixture to reflux.
-
Slowly add the previously prepared diazonium salt solution to the refluxing mixture. The 2,6-difluorophenol product will distill over as it is formed.
-
Collect the distillate. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 2,6-difluorophenol can be further purified by vacuum distillation.
-
Step 2: Synthesis of 2,6-Difluoroanisole via Williamson Ether Synthesis
This is a general protocol for the methylation of a phenol.
Materials:
-
2,6-Difluorophenol
-
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Acetonitrile
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
To this suspension, add dimethyl sulfate (1.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,6-difluoroanisole can be purified by distillation.
Step 3: Synthesis of this compound via Ortho-lithiation and Carboxylation
This protocol is based on general procedures for directed ortho-lithiation of substituted anisoles.
Materials:
-
2,6-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), aqueous solution
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
Ortho-lithiation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 2,6-difluoroanisole (1.0 eq) to the cold THF.
-
Add TMEDA (1.2 eq) to the solution.
-
Slowly add n-butyllithium (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Carboxylation:
-
In a separate container, crush a sufficient amount of dry ice into a powder.
-
Carefully and quickly, transfer the cold (-78 °C) aryllithium solution via cannula onto the powdered dry ice with vigorous stirring. A large excess of dry ice should be used.
-
Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to a pH of approximately 1-2 with a hydrochloric acid solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis, highlighting the key stages and transformations.
References
An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzoic Acid: Physicochemical Properties
Introduction
3,5-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid. As a substituted benzoic acid derivative, its chemical behavior is primarily defined by the carboxylic acid group, while the fluorine and methoxy substituents on the aromatic ring influence its electronic properties, lipophilicity, and metabolic stability. Such compounds are often investigated as intermediates in the synthesis of more complex molecules in fields like pharmaceuticals and agrochemicals. This guide provides a summary of the available physicochemical data for this compound.
It is important to note that while data for many isomers of difluoro-methoxybenzoic acid are readily available, specific experimental values for the 3,5-difluoro-2-methoxy isomer are not widely reported in scientific literature and chemical databases. Much of the available information is based on computational predictions.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for this specific isomer, some values are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | PubChemLite[1] |
| Molecular Weight | 188.13 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| LogP (predicted) | 1.6 | PubChemLite[1] |
Experimental Protocols
General Synthesis Approach for Methoxybenzoic Acids
A common route for the synthesis of methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid.
Materials:
-
A suitable hydroxybenzoic acid precursor
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., methanol, acetone, water)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
The hydroxybenzoic acid precursor is dissolved in a suitable solvent along with a base.
-
The methylating agent is added to the solution, often dropwise, and the reaction mixture is stirred, sometimes with heating, for a period of time until the reaction is complete.
-
The reaction is then quenched, and the solvent is typically removed under reduced pressure.
-
The residue is redissolved in water and acidified to precipitate the crude product.
-
The crude methoxybenzoic acid is then collected by filtration, washed, and purified, typically by recrystallization from an appropriate solvent.
Characterization: The synthesized product would then be characterized using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Workflow
As a specific synthesis protocol for this compound is not available, a generalized workflow for the preparation and characterization of a substituted benzoic acid is presented below.
Caption: Generalized experimental workflow for the synthesis, purification, and characterization of a substituted benzoic acid.
Signaling Pathways and Biological Activity
There is no information available in the surveyed scientific literature regarding the involvement of this compound in any biological signaling pathways or any specific biological activities. Compounds of this nature are typically utilized as building blocks in the synthesis of larger, more complex molecules that may have biological relevance.
Disclaimer: This document summarizes the publicly available information on this compound as of the date of this report. The lack of extensive experimental data highlights that this specific isomer may not be well-characterized. Researchers should exercise caution and verify any data through experimental means.
References
An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzoic acid (CAS number 180068-67-1)
It is with regret that a comprehensive technical guide for 3,5-Difluoro-2-methoxybenzoic acid (CAS 180068-67-1) cannot be provided at this time. Despite extensive and targeted searches across a wide range of scientific databases, patent literature, and chemical supplier information, there is a significant lack of publicly available in-depth technical data for this specific chemical compound.
The core requirements for this request—including detailed experimental protocols, extensive quantitative data, and the elucidation of biological signaling pathways—could not be fulfilled due to the absence of published research and documentation concerning this particular isomer.
Summary of Available Information
While a complete technical guide is not feasible, the following basic information has been compiled from available sources.
Physicochemical Properties
A limited set of physicochemical data for this compound is available. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 180068-67-1 | [1] |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
Further quantitative data such as melting point, boiling point, solubility, and pKa for this specific CAS number are not consistently reported in the available literature.
Discussion on the Lack of Data
The scarcity of information for this compound (CAS 180068-67-1) suggests that this compound may be a novel or less-studied research chemical. It is common for specific isomers of complex organic molecules to have limited documentation if they have not been the subject of extensive academic or industrial research.
The search results were often populated with data for other isomers of difluoro-methoxybenzoic acid, highlighting the importance of specifying the exact CAS number in any future research or inquiry.
Recommendations for Researchers
For scientists and drug development professionals interested in this compound, the following steps are recommended:
-
Custom Synthesis and Analysis: Given the lack of readily available data, custom synthesis by a reputable chemical manufacturing organization would be the primary route to obtaining this compound. Upon synthesis, it would be crucial to perform a full analytical characterization, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
-
-
Experimental Determination of Physicochemical Properties: Key properties such as melting point, boiling point, and solubility in various solvents should be experimentally determined.
-
Exploratory Biological Screening: Once the compound is synthesized and characterized, it could be entered into a variety of biological screening assays to determine its potential therapeutic applications.
Conclusion
While this document cannot provide the in-depth technical guide as originally envisioned, it serves to highlight the current knowledge gap regarding this compound (CAS 180068-67-1). For researchers in the field, this represents an opportunity for novel investigation into the synthesis, characterization, and potential applications of this under-documented chemical entity. Future research is necessary to build the body of knowledge required for a comprehensive technical understanding of this compound.
References
Spectral Data Analysis of 3,5-Difluoro-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for 3,5-Difluoro-2-methoxybenzoic acid, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established spectroscopic principles and comparative analysis with structurally related molecules. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide a detailed reference for the expected spectral signatures of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-13 | Broad Singlet | 1H | -COOH |
| ~7.0-7.3 | Multiplet | 1H | Ar-H |
| ~6.8-7.1 | Multiplet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O |
| ~160-165 (d, J ≈ 240-250 Hz) | C-F |
| ~155-160 (d, J ≈ 240-250 Hz) | C-F |
| ~145-150 | C-OCH₃ |
| ~110-115 | C-COOH |
| ~105-110 (t, J ≈ 25-30 Hz) | C-H |
| ~100-105 (t, J ≈ 25-30 Hz) | C-H |
| ~55-60 | -OCH₃ |
Note: 'd' denotes a doublet and 't' denotes a triplet, arising from carbon-fluorine coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1720 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1450-1500 | Medium | C=C stretch (Aromatic) |
| 1250-1300 | Strong | C-O stretch (Aryl ether) |
| 1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| 188.03 | [M]⁺ |
| 171.03 | [M-OH]⁺ |
| 143.02 | [M-COOH]⁺ |
| 115.01 | [M-COOH-CO]⁺ |
Predicted data is based on the monoisotopic mass of C₈H₆F₂O₃.[1]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (¹H NMR):
-
Use a 300 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Instrument Parameters (¹³C NMR):
-
Use a 75 MHz or higher field NMR spectrometer.
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
-
Ionization Method (Electron Ionization - EI):
-
Introduce the sample into the ion source, where it is vaporized.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).
-
-
Ionization Method (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source through a capillary at a low flow rate.
-
Apply a high voltage to the capillary to generate a fine spray of charged droplets.
-
A drying gas is used to evaporate the solvent, leading to the formation of gas-phase ions.
-
-
Mass Analysis:
-
The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While the presented data is predictive, it offers valuable insights for researchers working with this compound. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectral data. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.
References
A Technical Guide to the Solubility of 3,5-Difluoro-2-methoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for understanding and determining the solubility of 3,5-Difluoro-2-methoxybenzoic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the standardized experimental protocols necessary for its determination. Adherence to these methodologies will ensure the generation of accurate and reproducible solubility data crucial for applications in drug discovery, process chemistry, and formulation development.
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method. This protocol outlines the steps to measure the solubility of this compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, etc.) of analytical grade or higher
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Analyze the diluted sample of the saturated solution using the same analytical method.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
3. Data Presentation:
The determined solubility data should be presented in a clear and organized table.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
This guide provides a comprehensive overview of the necessary procedures to determine the solubility of this compound. By following these standardized methods, researchers can generate the high-quality data required for informed decision-making in their scientific endeavors.
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Difluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3,5-Difluoro-2-methoxybenzoic acid. In the absence of direct experimental crystallographic and spectroscopic data for this specific isomer, this guide synthesizes information from computational studies on closely related fluorinated and methoxy-substituted benzoic acids to predict its structural parameters and spectroscopic behavior. Detailed experimental protocols for key analytical techniques are also provided to facilitate future empirical studies.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group, and two fluorine atoms. The positioning of these substituents dictates the molecule's electronic properties and conformational possibilities.
Based on computational studies of similar substituted benzoic acids, the carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization.[1] The two primary conformational isomers arise from the rotation around the C-C bond connecting the carboxylic acid group to the ring and the rotation of the hydroxyl group proton. The cis conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally the lower energy state for benzoic acids.[2][3]
The presence of the methoxy group at the ortho position relative to the carboxylic acid can influence the orientation of the carboxylic acid group through steric hindrance and potential intramolecular hydrogen bonding. Computational analysis of related ortho-substituted benzoic acids suggests that the interplay of these effects determines the precise dihedral angles.[2][3]
Below is a visualization of the predicted lowest energy conformation of this compound.
Caption: Predicted lowest energy conformation of this compound.
Predicted Structural Parameters
Quantitative data for bond lengths, bond angles, and dihedral angles are crucial for a complete understanding of the molecular structure. While experimental data for this compound is not available, the following table presents predicted values based on density functional theory (DFT) calculations performed on analogous molecules.[1][2]
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (carboxyl) | 1.48 - 1.50 |
| C=O (carbonyl) | 1.21 - 1.23 |
| C-O (hydroxyl) | 1.33 - 1.35 |
| O-H (hydroxyl) | 0.96 - 0.98 |
| C-O (methoxy) | 1.36 - 1.38 |
| O-C (methyl) | 1.42 - 1.44 |
| C-F | 1.34 - 1.36 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-C (carboxyl) | 118 - 122 |
| O=C-O (carboxyl) | 120 - 124 |
| C-C=O (carboxyl) | 118 - 122 |
| C-O-H (hydroxyl) | 105 - 109 |
| C-O-C (methoxy) | 115 - 119 |
| Dihedral Angles (°) | |
| C-C-C=O (carboxyl torsion) | ~0 or ~180 |
| H-O-C=O (hydroxyl torsion) | ~0 (cis) |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, methoxy, and carboxylic acid protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (H4, H6) | 6.8 - 7.5 | Multiplet | 2H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 165 - 175 |
| Aromatic (C-F) | 155 - 165 (JC-F coupling) |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-C) | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 65 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methoxy) | 2850 - 2960 | Medium |
| C=O stretch (carbonyl) | 1680 - 1720 | Strong |
| C-O stretch (ether) | 1200 - 1300 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
Experimental Protocols
The following sections outline detailed methodologies for the experimental determination of the structure and properties of this compound.
Single-Crystal X-ray Diffraction
This technique can provide the definitive molecular and crystal structure.
Caption: A generalized workflow for determining molecular structure via X-ray crystallography.
Methodology:
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] A suitable solvent or a mixture of solvents should be chosen to dissolve this compound. Techniques such as slow evaporation, vapor diffusion of a non-solvent, or slow cooling of a saturated solution can be employed to grow crystals of at least 0.1 mm in all dimensions.[5]
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined against the experimental data to yield the final, accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.
Caption: A standard workflow for obtaining and analyzing NMR spectra of an organic compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. One-dimensional ¹H and ¹³C NMR spectra are acquired. Given the presence of fluorine, a ¹⁹F NMR spectrum would also be highly informative. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.[8][9]
-
Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations, and coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F couplings) are analyzed to confirm the molecular structure and provide insights into the electronic environment of the nuclei.[8]
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a robust, data-driven prediction of its molecular structure, conformation, and spectroscopic properties based on established principles and computational studies of analogous compounds. The detailed experimental protocols provided herein offer a clear path for researchers to obtain empirical data and further refine our understanding of this molecule. Such information is invaluable for its potential applications in medicinal chemistry and materials science, where precise knowledge of molecular structure and conformation is critical for predicting and understanding its activity and properties.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. azolifesciences.com [azolifesciences.com]
The Landscape of 3,5-Difluoro-2-methoxybenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold for Novel Therapeutics
Introduction
3,5-Difluoro-2-methoxybenzoic acid has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid core, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential derivatives of this compound, focusing on their synthesis, potential biological activities, and the strategic rationale for their design. While extensive research on a wide array of specific derivatives remains to be publicly documented, this paper will extrapolate from related compounds and general synthetic methodologies to provide a forward-looking perspective for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorine and Methoxy Substitution in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can lead to favorable interactions with biological targets. The methoxy group, on the other hand, can influence solubility and also serve as a key interaction point within a receptor's binding pocket. The specific ortho, meta, and para arrangement of these substituents in this compound creates a unique electronic and steric environment, offering a distinct starting point for chemical exploration.
Potential Derivatives and Synthetic Pathways
The primary avenues for derivatization of this compound involve transformations of the carboxylic acid functionality, leading to the formation of amides and esters. These functional groups are prevalent in a vast number of approved drugs and serve as key pharmacophoric features.
Amide Derivatives
The synthesis of amide derivatives from this compound can be achieved through standard coupling reactions. A general workflow for this process is outlined below.
The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules has become a pivotal strategy in medicinal chemistry. This technical guide delves into the multifaceted biological activities of fluorinated benzoic acid derivatives, a class of compounds that has yielded significant therapeutic successes. By leveraging the unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, researchers can strategically modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of benzoic acid-based drugs. This guide provides an in-depth overview of their anti-inflammatory, anticancer, and antimicrobial activities, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Physicochemical Impact of Fluorination
The strategic placement of fluorine atoms on the benzoic acid scaffold can profoundly influence a molecule's biological properties:
-
Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450, thereby enhancing the drug's half-life and bioavailability.[1]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can facilitate favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity and selectivity.[1]
-
Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and the blood-brain barrier.[1]
-
pKa Modulation: As a potent electron-withdrawing group, fluorine can lower the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.[1][2]
Therapeutic Applications and Biological Activities
Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their development as successful therapeutic agents in various disease areas.
Anti-inflammatory Activity: COX Inhibition
A prominent application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Table 1: Anti-inflammatory Activity of Fluorinated Benzoic Acid Derivatives (COX Inhibition)
| Compound | Target(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diflunisal | COX-1/COX-2 | - | - | Non-selective | [1] |
| Celecoxib | COX-2 | 15 | 0.04 | 375 | [3] |
| Rofecoxib Analogue (azido) | COX-2 | 159.7 | 0.196 | 812 | [4] |
| Pyrazole Derivative 9 | COX-2 | >50 | 0.26 | >192.3 | [3] |
| Benzoxazole Analogue 62 | COX-2 | 1.02 | 0.04 | 25.5 | [3] |
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[1]
Table 2: Anticancer Activity of Fluorinated Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide 18 | Human colorectal cancer | 4.53 | Suppression of DNA replication and transcription | [5] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | Histone Deacetylase inhibition | [5] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (Breast cancer) | 15.6 | Induction of apoptosis | [5] |
| Fluorinated aminophenylhydrazine 6 | A549 (Lung carcinoma) | 0.64 | Cytotoxic | [6] |
| Cyclopentaquinoline derivative with fluorobenzoic acid 15 | A549 (Lung adenocarcinoma) | <20 | G0/1 phase arrest, Caspase-3 dependent apoptosis | [7] |
| Cyclopentaquinoline derivative with fluorobenzoic acid 16 | A549 (Lung adenocarcinoma) | <20 | G0/1 phase arrest, Caspase-3 dependent apoptosis | [7] |
Antimicrobial Activity
Fluorinated benzoic acid derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-bromo and 3-methyl substituted pyrazole derivative 16 | Bacillus subtilis ATCC 6623 | 1 | [7] |
| 3,4-Dichloro substituted pyrazole derivative 19 | Staphylococci strains | 0.5 | [7] |
| 3,5-dichloro-4-fluoro substituted pyrazole derivative 31 | S. aureus ATCC 33591 | 0.5 | [7] |
| 2-(m-fluorophenyl)-benzimidazole derivative 14 | B. subtilis | 7.81 | [8] |
| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | [8] |
| Hydrazide derivatives of fluorobenzoic acids (General) | Gram-positive bacteria | General inhibitory activity | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of fluorinated benzoic acid derivatives are mediated through their interaction with specific cellular signaling pathways.
Inhibition of the Cyclooxygenase (COX) Pathway
Induction of Apoptosis via the Intrinsic Pathway
Inhibition of NF-κB Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative fluorinated benzoic acid derivative and for key biological assays.
Synthesis of 2-Amino-3-fluorobenzoic Acid
This protocol describes a common method for the synthesis of a fluorinated benzoic acid derivative.
Materials:
-
2-Fluoroaniline
-
Concentrated hydrochloric acid
-
Water
-
Anilide
-
Concentrated sulfuric acid
-
Ethyl acetate
-
7-Fluoroisatin
-
1 M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
3 M Hydrochloric acid
-
Charcoal
-
Phosphorus pentoxide (P4O10)
Procedure:
-
Preparation of Solution A: In a suitable reaction vessel, prepare a solution of the starting materials as described in the literature.
-
Preparation of Solution B: Slowly add 2-fluoroaniline to a vigorously stirred mixture of water and concentrated hydrochloric acid.
-
Reaction: Add Solution B to Solution A in one portion. Heat the mixture to reflux with vigorous stirring. A white precipitate should form.
-
Hydrolysis: Charge a flask with concentrated sulfuric acid and heat to 70°C. Add the anilide from the previous step over 1 hour. Increase the temperature to 90°C for 60 minutes. Cool the solution to room temperature.
-
Extraction: Add the cooled reaction mixture to a vigorously stirred mixture of ice water and ethyl acetate. Separate the organic phase and extract the aqueous phase twice with ethyl acetate.
-
Formation of 2-Amino-3-fluorobenzoic acid: Charge a flask with 7-fluoroisatin and 1 M aqueous sodium hydroxide solution. Add 30% hydrogen peroxide solution dropwise.
-
Purification: After the reaction is complete, adjust the pH of the solution to approximately 7.5 with 3 M hydrochloric acid. Treat the mixture with charcoal, stir, and filter. Further acidify the filtrate to pH 1 to precipitate the product.
-
Drying: Collect the product by filtration and dry over P4O10. The final product is 2-amino-3-fluorobenzoic acid.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds
-
Stannous chloride solution (to stop the reaction)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Reaction Mixture: In a reaction tube, combine the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding stannous chloride solution.
-
Analysis: Analyze the reaction mixture using LC-MS/MS to quantify the amount of prostaglandin produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test compounds
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, leading to enhanced biological activity and improved drug-like characteristics. The successful examples of drugs like Diflunisal and Celecoxib underscore the immense potential of this chemical class. Continued exploration of fluorinated benzoic acid derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 3,5-Difluoro-2-methoxybenzoic Acid for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Difluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, identifies commercial suppliers, and presents detailed, representative experimental protocols for its synthesis and quality control. The strategic incorporation of fluorine atoms and a methoxy group onto the benzoic acid scaffold makes this compound a valuable building block for the synthesis of complex molecular architectures with potentially enhanced pharmacological properties.
Introduction to this compound
This compound (CAS No. 180068-67-1) is a substituted benzoic acid derivative.[1][2] The presence of two electron-withdrawing fluorine atoms can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methoxy group, a common feature in many biologically active molecules, can modulate lipophilicity and metabolic stability. These structural features make this compound an attractive starting material for the synthesis of novel therapeutic agents.
Commercial Suppliers and Physicochemical Properties
Identifying reliable commercial sources is a critical first step in the procurement of chemical reagents for research and development. Several chemical suppliers list this compound in their catalogs. While availability and product specifications can vary, the following table summarizes publicly available data for this compound and provides a list of potential suppliers. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific quantitative data.
Table 1: Physicochemical Properties and Commercial Suppliers of this compound
| Property | Value | Source |
| CAS Number | 180068-67-1 | [1][2] |
| Molecular Formula | C₈H₆F₂O₃ | [2] |
| Molecular Weight | 188.13 g/mol | [2] |
| Boiling Point | 293.9°C at 760 mmHg | [3] |
| Flash Point | 131.6°C | [3] |
| Density | 1.399 g/cm³ | [3] |
| pKa | 3.75 ± 0.10 (Predicted) | [4] |
| LogP | 1.67160 (Predicted) | [3] |
Potential Commercial Suppliers:
-
AOBChem
-
Hangzhou J&H Chemical Co., Ltd[3]
-
Hangzhou Yierdechem Co. Ltd[3]
-
Santa Cruz Biotechnology[8]
-
Shanghai Hope Chem Co., Ltd.[3]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and quality control of this compound. These protocols are based on established chemical principles and general procedures for similar compounds, as specific proprietary methods from suppliers are not publicly available.
Representative Synthesis of this compound
The synthesis of substituted methoxybenzoic acids can often be achieved through the methoxylation of a suitably functionalized precursor, followed by hydrolysis of an ester or nitrile. A plausible synthetic route, adapted from general procedures for related compounds, is outlined below.[9][10]
Reaction Scheme:
A potential synthesis could involve the methoxylation of a 2-hydroxy-3,5-difluorobenzoic acid derivative, followed by hydrolysis.
Materials and Reagents:
-
Methyl 3,5-difluoro-2-hydroxybenzoate
-
Sodium hydride (NaH) or another suitable base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Methoxylation:
-
To a solution of methyl 3,5-difluoro-2-hydroxybenzoate in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude methyl 3,5-difluoro-2-methoxybenzoate.
-
-
Hydrolysis:
-
Dissolve the crude methyl 3,5-difluoro-2-methoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which should precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Quality Control and Purity Assessment
Ensuring the purity and identity of this compound is crucial for its application in research and drug development. The following are standard analytical techniques for its quality control.
1. Melting Point Determination:
The melting point is a fundamental indicator of purity for a solid compound. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[11][12][13][14][15]
Procedure:
-
Finely powder a small amount of the dried this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[16][17][18][19][20]
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3. Spectroscopic Analysis (NMR and MS):
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.
-
¹H NMR (Proton NMR): Provides information on the number and environment of hydrogen atoms in the molecule.[21][22][23][24][25][26]
-
¹³C NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.[21][25]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[27][28][29]
Visualizing Key Processes and Concepts
To aid in the understanding of the procurement and application of this compound, the following diagrams have been generated using Graphviz.
Caption: Procurement and Quality Control Workflow for Chemical Reagents.
Caption: Synthetic Utility in Drug Discovery.
References
- 1. This compound | 180068-67-1 [chemicalbook.com]
- 2. nexconn.com [nexconn.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Atomaxchem [en.atomaxchem.com]
- 6. Finetech Industry Limited Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 7. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. scbt.com [scbt.com]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. helixchrom.com [helixchrom.com]
- 19. thaiscience.info [thaiscience.info]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) [hmdb.ca]
- 23. benchchem.com [benchchem.com]
- 24. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]
- 25. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR [m.chemicalbook.com]
- 27. p-Methoxybenzoic acid, 3,5-difluorophenyl ester [webbook.nist.gov]
- 28. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 29. m-Methoxybenzoic acid, 3,5-difluorophenyl ester [webbook.nist.gov]
Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxybenzoic Acid
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-methoxybenzoic acid (CAS No. 197479-73-3) is not publicly available. The following guide has been compiled using data from structurally similar compounds, including various isomers of fluorinated and methoxy-substituted benzoic acids. This information should be used as a preliminary safety reference, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound.
This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the extrapolated safety and handling requirements for this compound.
Physicochemical and Toxicological Profile
The physical, chemical, and toxicological properties of this compound are not well-documented. However, based on analogous compounds, the following characteristics can be anticipated.
Extrapolated Physical and Chemical Properties
The data presented in the table below is a compilation from various isomers and related substituted benzoic acids. These values should be considered estimates for this compound.
| Property | Extrapolated Value/Information | Source (Similar Compound) |
| Molecular Formula | C₈H₆F₂O₃ | N/A (Calculated) |
| Molecular Weight | 188.13 g/mol | N/A (Calculated) |
| Appearance | White to off-white crystalline solid | General observation for benzoic acid derivatives |
| Melting Point | 164-166 °C | 3,5-Difluoro-4-methoxybenzoic acid |
| Boiling Point | 286 °C | 3,5-Difluoro-4-methoxybenzoic acid |
| Flash Point | 127 °C | 3,5-Difluoro-4-methoxybenzoic acid |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in cold water. | General for benzoic acid derivatives |
GHS Hazard Classification (Anticipated)
Based on the hazard profiles of similar fluorinated and methoxy-substituted benzoic acids, this compound is anticipated to fall under the following GHS classifications.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed |
Signal Word: Warning
Hazard Pictograms:
Safety and Handling Protocols
Given the anticipated hazards, stringent safety measures are essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or work within a certified chemical fume hood. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.[1]
-
Handling:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Use appropriate tools for transferring the powder to avoid generating dust.[4]
-
Keep containers tightly closed when not in use.[5]
-
-
Storage:
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3] |
Experimental Protocols
The following is a generalized protocol for the safe handling and weighing of this compound in a laboratory setting.
Weighing of the Solid Compound
-
Preparation:
-
Procedure:
-
Retrieve the container of this compound from its storage location.
-
Inside the fume hood, carefully open the container.
-
Using a clean spatula, transfer the desired amount of the compound into a pre-weighed (tared) container.
-
Minimize the generation of dust by handling the powder gently.
-
Once the desired amount is transferred, securely close both the stock container and the weighing container.
-
Wipe down the spatula and any potentially contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Post-Procedure:
-
Return the stock container to its designated storage area.
-
Clean the work area within the fume hood thoroughly.
-
Properly dispose of all contaminated materials, including gloves, in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure.
-
Visualized Workflows
Risk Assessment for Handling Hazardous Chemicals
The following diagram illustrates a logical workflow for assessing the risks associated with handling a chemical like this compound.
Caption: A flowchart for chemical risk assessment.
Experimental Workflow for Handling a Hazardous Powder
This diagram outlines the standard operating procedure for safely handling a powdered chemical reagent in a laboratory.
Caption: A workflow for handling hazardous powders.
References
Methodological & Application
Application Notes and Protocols for 3,5-Difluoro-2-methoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methoxybenzoic acid is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules. The methoxy and carboxylic acid functionalities provide versatile handles for a variety of chemical transformations, allowing for its incorporation into complex molecular architectures. These application notes provide detailed protocols for key synthetic transformations of this compound, including amide bond formation and esterification, which are fundamental reactions in the synthesis of biologically active compounds.
Key Reaction Pathways
The primary synthetic utility of this compound stems from the reactivity of its carboxylic acid group. This functional group can be readily converted into a variety of derivatives, most notably amides and esters. Additionally, the difluorinated aromatic ring, while not the primary focus of these notes, can participate in aromatic substitution reactions under specific conditions.
Amide Formation: The conversion of the carboxylic acid to an amide is a crucial transformation in drug discovery, as the amide bond is a key structural feature in a vast number of pharmaceuticals. This can be achieved through direct coupling with an amine using a coupling agent or via a two-step process involving the formation of a more reactive acyl chloride intermediate.
Esterification: Esterification is another fundamental reaction used to modify the properties of the parent acid. In drug development, converting a carboxylic acid to an ester can be a strategy to create prodrugs with improved absorption and pharmacokinetic profiles. The classic Fischer-Speier esterification is a common and efficient method.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Amides via Acyl Chloride
This protocol details a reliable two-step method for synthesizing N-aryl amides from this compound. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative.
Step 1: Formation of 3,5-Difluoro-2-methoxybenzoyl chloride
-
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Standard inert atmosphere glassware (round-bottom flask, condenser, nitrogen/argon inlet)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 1-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-Difluoro-2-methoxybenzoyl chloride, which is typically used immediately in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
Crude 3,5-Difluoro-2-methoxybenzoyl chloride (from Step 1)
-
Appropriate primary or secondary amine (1.0-1.2 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
A suitable base such as Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Standard inert atmosphere glassware
-
-
Procedure:
-
Dissolve the amine and the base in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 3,5-Difluoro-2-methoxybenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Protocol 2: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol; serves as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine to neutralize and remove the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure ester.
-
Data Presentation
The following tables provide representative quantitative data for the types of reactions described. While specific data for this compound is not widely published, these tables, based on analogous benzoic acid derivatives, serve as a practical guide for expected outcomes.
Table 1: Amide Coupling Reaction Data (Representative)
| Amine Partner | Coupling Method | Base | Solvent | Typical Yield (%) |
| Aniline | Acyl Chloride | Pyridine | DCM | 85-95 |
| 4-Fluoroaniline | Acyl Chloride | Triethylamine | DCM | 80-90 |
| Benzylamine | Acyl Chloride | Triethylamine | THF | 90-98 |
| Morpholine | Acyl Chloride | Pyridine | DCM | 90-97 |
Table 2: Fischer Esterification Data (Representative)
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 4-6 | 85-95 |
| Ethanol | H₂SO₄ | 6-8 | 85-95 |
Mandatory Visualizations
Caption: Workflow for N-Aryl Amide Synthesis.
Caption: Fischer-Speier Esterification Workflow.
Caption: Synthetic Applications of the Target Compound.
The Versatility of 3,5-Difluoro-2-methoxybenzoic Acid in Medicinal Chemistry: A Building Block for Targeted Therapeutics
Introduction: 3,5-Difluoro-2-methoxybenzoic acid has emerged as a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid core imparts unique physicochemical properties to derivative molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. This fluorinated building block has shown particular promise in the development of kinase inhibitors for oncology applications.
Application in the Synthesis of Kinase Inhibitors
A key application of this compound is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a foundational fragment, this building block has been instrumental in the creation of molecules that target specific kinases involved in tumor growth and proliferation.
One notable example is the synthesis of a series of N-arylbenzamide derivatives that exhibit inhibitory activity against various protein kinases. The structural rigidity and electron-withdrawing nature of the difluorinated ring, combined with the hydrogen bonding potential of the amide linkage, contribute to high-affinity interactions with the kinase active site.
Quantitative Data: Biological Activity of a Representative Derivative
The following table summarizes the in vitro activity of a representative N-(pyridin-2-yl)benzamide derivative synthesized from this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| MCF-7 | Breast Cancer | 3.2 |
| HepG2 | Liver Cancer | 4.1 |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-2-yl)-3,5-difluoro-2-methoxybenzamide
This protocol details the amide coupling of this compound with 2-aminopyridine using a carbodiimide-mediated reaction.
Materials:
-
This compound
-
2-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add 2-aminopyridine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(pyridin-2-yl)-3,5-difluoro-2-methoxybenzamide.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.
-
In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The synthesized N-arylbenzamide derivatives often exert their anticancer effects by inhibiting key signaling pathways that are constitutively active in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Application Notes and Protocols for Coupling Reactions of 3,5-Difluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two key coupling reactions of 3,5-Difluoro-2-methoxybenzoic acid : Amide Coupling and Decarbonylative Sonogashira Coupling. This versatile building block is of significant interest in medicinal chemistry and materials science, and these protocols offer reliable methods for its derivatization.
Amide Coupling
Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and advanced materials.[1] The electronic nature of this compound, with its electron-withdrawing fluorine atoms, can influence the reactivity of the carboxylic acid. Therefore, robust activation methods are recommended. Below are protocols for two common and highly effective coupling reagents: HATU and EDC/HOBt.[2][3]
Data Presentation: Amide Coupling Conditions
The following table summarizes typical reaction conditions for the amide coupling of this compound with a generic primary or secondary amine.
| Coupling Reagent | Activating Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | N/A | DIPEA | DMF | 25 (Room Temp.) | 2-12 | 85-95 |
| EDC·HCl | HOBt | DIPEA or Et₃N | DCM or DMF | 0 to 25 | 12-24 | 75-90 |
Experimental Protocols: Amide Coupling
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a broad range of amines, including those that are sterically hindered or electronically deficient.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) portion-wise to the stirred mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. HOBt is used as an additive to suppress side reactions and minimize racemization if chiral centers are present.[1][5]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole, 1.2 equiv)
-
DIPEA or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DCM (Dichloromethane) or DMF
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.0 equiv), followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (if DMF was used as solvent).
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Caption: General workflow for amide coupling of this compound.
Decarbonylative Sonogashira Coupling
The decarbonylative Sonogashira coupling offers a modern approach to form C(sp²)–C(sp) bonds directly from carboxylic acids and terminal alkynes, avoiding the need to pre-functionalize the acid to an aryl halide.[6][7] This palladium-catalyzed reaction proceeds via the in situ activation of the carboxylic acid to a mixed anhydride, followed by decarbonylation to generate an aryl-palladium intermediate that couples with the alkyne.[8]
Data Presentation: Decarbonylative Sonogashira Coupling Conditions
| Catalyst System | Activating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) |
| Pd(OAc)₂ / Xantphos | Pivalic Anhydride (Piv₂O) | DMAP | Dioxane | 160 | 15 |
| Pd₂(dba)₃ / Xantphos | Acetic Anhydride (Ac₂O) | N/A | DME | 130 | 12 |
Data compiled from representative procedures for aryl carboxylic acids.[6]
Experimental Protocol: Decarbonylative Sonogashira Coupling
This protocol is based on the Pd(OAc)₂/Xantphos system, which has shown broad applicability.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (2.0-4.0 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate, 5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 10 mol%)
-
Pivalic Anhydride (Piv₂O, 1.5 equiv)
-
DMAP (4-Dimethylaminopyridine, 1.5 equiv)
-
Anhydrous, degassed Dioxane
-
Dichloromethane (DCM)
-
Standard reagents for silica gel column chromatography
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon), add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and DMAP (1.5 equiv).
-
Seal the vessel and evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed dioxane via syringe, followed by the terminal alkyne (2.0-4.0 equiv) and pivalic anhydride (1.5 equiv).
-
Seal the vessel tightly and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture for 15 hours.
-
After the indicated time, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired internal alkyne.
Visualization: Decarbonylative Coupling Pathway
Caption: Key steps in the decarbonylative Sonogashira coupling of a carboxylic acid.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Contact Support [mychemblog.com]
- 5. peptide.com [peptide.com]
- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Synthesis of Amides from 3,5-Difluoro-2-methoxybenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of amides from 3,5-Difluoro-2-methoxybenzoic acid. This protocol is particularly relevant for medicinal chemistry and drug discovery programs where the introduction of the 3,5-difluoro-2-methoxyphenyl moiety can modulate the pharmacological properties of lead compounds.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The specific starting material, this compound, presents a unique substrate due to the electronic effects of its substituents. The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid and can influence the reactivity of the aromatic ring, while the ortho-methoxy group can introduce steric hindrance. This application note details a robust and widely applicable protocol for the efficient coupling of this benzoic acid derivative with a variety of primary and secondary amines using a carbodiimide-mediated approach.
Chemical and Physical Data
A summary of the key physical and chemical properties of this compound and related compounds is presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₆F₂O₃ | 188.13 | Not available | Not available |
| 3,5-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | 166 | 319-60-8[1] |
| 3,4-Difluoro-2-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | 137-139 | 875664-52-1[2][3] |
| 3,5-Difluoro-2-methylbenzoic acid | C₈H₆F₂O₂ | 172.13 | Not available | 1003710-06-2[4] |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazard statements include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a general and efficient method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous solvent such as DCM or DMF (approximately 0.1–0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the cooled mixture.
-
Coupling Agent Addition: Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure amide.
Alternative Coupling Reagents
For challenging substrates, such as sterically hindered or electron-deficient amines, alternative and more potent coupling reagents may be employed. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and rapid reaction times, particularly with hindered substrates.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective peptide coupling reagent that can be used for the synthesis of amides.
The choice of coupling reagent will depend on the specific amine substrate and the desired reaction conditions.
Visualization of the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of amides from this compound.
Caption: Experimental workflow for the synthesis of amides.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
References
- 1. 3,5-Difluoro-4-methoxybenzoic acid | 319-60-8 | FD64202 [biosynth.com]
- 2. 3,4-Difluoro-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]
- 4. 3,5-Difluoro-2-methylbenzoic acid | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3,5-Difluoro-2-methoxybenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 3,5-Difluoro-2-methoxybenzoic acid as a key intermediate in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The following sections detail its potential use as a synthetic building block and provide generalized protocols for screening its derivatives for herbicidal and fungicidal activity.
Application as a Chemical Intermediate in Agrochemical Synthesis
This compound is a valuable scaffold for the development of new herbicides and fungicides. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final product, potentially leading to increased efficacy and improved crop yield.[1] The methoxy and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the synthesis of a diverse library of candidate agrochemicals.[2] Analogous fluorinated and methoxylated benzoic acid derivatives have been successfully utilized as intermediates in the preparation of biologically active molecules.[3][4][5]
Key Structural Features and Their Significance:
| Feature | Significance in Agrochemical Design |
| Fluorine Atoms | Increased metabolic stability, enhanced binding to target enzymes, improved lipophilicity for better membrane penetration. |
| Methoxy Group | Can be a key interacting group with the target protein or can be demethylated in situ to a potentially more active hydroxyl group. |
| Carboxylic Acid | Provides a key site for derivatization to form esters, amides, and other functional groups to modulate activity and physical properties. |
General Synthetic Protocol for Derivative Synthesis
The following is a generalized protocol for the synthesis of amide derivatives from this compound, a common step in the development of new agrochemicals.
Objective: To synthesize a library of N-substituted amides of this compound for biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A library of primary or secondary amines (R₁R₂NH)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation:
-
Dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 1.2 equivalents of thionyl chloride (or oxalyl chloride) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocols for Agrochemical Screening
The following are generalized protocols for the initial screening of newly synthesized derivatives of this compound for herbicidal and fungicidal activity.
Protocol for Primary Herbicidal Screening
Objective: To assess the pre- and post-emergence herbicidal activity of synthesized compounds against a panel of common weeds and crop species.
Materials:
-
Synthesized chemical derivatives
-
Acetone
-
Tween® 20 (surfactant)
-
Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Avena fatua, Amaranthus retroflexus, Chenopodium album)
-
Seeds of crop species for selectivity testing (e.g., maize, soybean, wheat)
-
Pots with sterile soil mix
-
Greenhouse or controlled environment growth chamber
-
Spray chamber
Procedure:
-
Compound Preparation:
-
Dissolve the synthesized compounds in acetone to create a stock solution (e.g., 10,000 ppm).
-
Prepare serial dilutions to the desired testing concentrations (e.g., 1000, 100, 10 ppm).
-
Add a surfactant like Tween® 20 (0.1% v/v) to the final spray solution to ensure even coverage.
-
-
Pre-emergence Application:
-
Sow seeds of test plants in pots.
-
Apply the test solution evenly to the soil surface using a spray chamber.
-
Include a solvent control (acetone + surfactant) and a positive control (a commercial herbicide).
-
Place the pots in a greenhouse and water as needed.
-
Evaluate the percentage of germination and seedling vigor after 14-21 days.
-
-
Post-emergence Application:
-
Sow seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the test solution evenly to the foliage of the seedlings.
-
Include appropriate controls.
-
Return the plants to the greenhouse.
-
Assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) after 7, 14, and 21 days.
-
Data Presentation:
| Compound ID | Concentration (ppm) | Pre-emergence Inhibition (%) | Post-emergence Injury (%) |
| Derivative 1 | 1000 | 95 | 80 |
| 100 | 60 | 45 | |
| 10 | 15 | 5 | |
| Derivative 2 | 1000 | 80 | 90 |
| 100 | 50 | 65 | |
| 10 | 10 | 20 | |
| Solvent Control | - | 0 | 0 |
| Positive Control | - | 100 | 100 |
Protocol for Primary Fungicidal Screening (In Vitro)
Objective: To determine the in vitro antifungal activity of synthesized compounds against a panel of plant pathogenic fungi. A related compound, 3,5-Dimethoxybenzoic acid, has shown antifungal activity.[6]
Materials:
-
Synthesized chemical derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Pyricularia oryzae)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Compound Preparation:
-
Dissolve the synthesized compounds in DMSO to create a stock solution.
-
Prepare working solutions by adding the stock solution to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10 µg/mL). Ensure the final DMSO concentration does not inhibit fungal growth (typically <1%).
-
-
Mycelial Growth Inhibition Assay:
-
Pour the amended PDA into sterile petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Include a solvent control (DMSO in PDA) and a positive control (a commercial fungicide).
-
Incubate the plates at the optimal temperature for each fungus (e.g., 25-28 °C).
-
Measure the diameter of the fungal colony after the colony in the control plate has reached the edge of the dish.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | F. oxysporum Inhibition (%) | B. cinerea Inhibition (%) | P. oryzae Inhibition (%) |
| Derivative 1 | 100 | 85 | 70 | 90 |
| 50 | 60 | 45 | 75 | |
| 25 | 30 | 20 | 50 | |
| 10 | 5 | 0 | 15 | |
| Derivative 2 | 100 | 75 | 80 | 85 |
| 50 | 55 | 60 | 65 | |
| 25 | 25 | 35 | 40 | |
| 10 | 0 | 10 | 5 | |
| Solvent Control | - | 0 | 0 | 0 |
| Positive Control | - | 100 | 100 | 100 |
Visualizations
Caption: General workflow for the synthesis and screening of agrochemical candidates from this compound.
References
Catalytic Methods for the Functionalization of 3,5-Difluoro-2-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 3,5-Difluoro-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The following sections outline key catalytic strategies, including C-H activation, decarboxylative coupling, and cross-coupling reactions, to enable the synthesis of diverse derivatives.
Application Note 1: Rhodium-Catalyzed C-H Activation for Annulation Reactions
The carboxylic acid moiety of this compound can act as a directing group to facilitate ortho-C-H activation, enabling the construction of fused heterocyclic systems. Rhodium catalysis is a powerful tool for such transformations, allowing for the annulation with alkynes to form isocoumarin derivatives. The electron-withdrawing fluorine atoms and the methoxy group can influence the regioselectivity of the C-H activation and subsequent insertion.
A proposed rhodium-catalyzed annulation of this compound with an internal alkyne is depicted below. This reaction is based on established methods for the C-H activation of substituted benzoic acids[1][2][3].
Caption: Workflow for Rh-catalyzed C-H activation/annulation.
Experimental Protocol: Rhodium-Catalyzed Annulation
Materials:
-
This compound
-
Diphenylacetylene
-
--INVALID-LINK--₂ (or a similar Rh(III) catalyst)
-
Silver Acetate (AgOAc)
-
Anhydrous Methanol (MeOH)
-
Schlenk tube
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), diphenylacetylene (2.0 equiv), --INVALID-LINK--₂ (4 mol%), and AgOAc (2.0 equiv).
-
Add anhydrous methanol to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble silver salts, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired isocoumarin derivative.
Table 1: Hypothetical Data for Rhodium-Catalyzed Annulation
| Entry | Alkyne | Catalyst Loading (mol%) | Yield (%) |
| 1 | Diphenylacetylene | 4 | 75 |
| 2 | 1-Phenyl-1-propyne | 4 | 68 |
| 3 | 4-Octyne | 5 | 55 |
Application Note 2: Decarboxylative Cross-Coupling for Biaryl Synthesis
Decarboxylative coupling presents a powerful strategy for the formation of C-C bonds, using the carboxylic acid as a traceless activating group. For this compound, a palladium-catalyzed decarboxylative cross-coupling with an aryl halide can yield highly substituted biaryl compounds. This approach avoids the pre-functionalization of the benzoic acid to an organometallic reagent. The reaction is typically mediated by a palladium catalyst, a suitable ligand, a base, and an oxidant.
Caption: Decarboxylative cross-coupling for biaryl synthesis.
Experimental Protocol: Palladium-Catalyzed Decarboxylative Biaryl Synthesis
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox, add this compound (1.5 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equiv) to a Schlenk tube.
-
Add anhydrous DMF to the tube.
-
Seal the vessel and heat the reaction mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the biaryl product.
Table 2: Representative Data for Decarboxylative Cross-Coupling
| Entry | Aryl Bromide | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | 65 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | 58 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ / XPhos | 62 |
Application Note 3: Copper-Catalyzed Decarboxylative Hydroxylation
Phenols are important synthetic intermediates. A modern and mild approach to synthesize phenols is the copper-catalyzed decarboxylative hydroxylation of benzoic acids. This method can be applied to this compound to yield the corresponding phenol derivative[4]. The reaction is often promoted by light (photoredox catalysis) and utilizes a copper catalyst.
Caption: Copper-catalyzed decarboxylative hydroxylation.
Experimental Protocol: Copper-Catalyzed Decarboxylative Hydroxylation
Materials:
-
This compound
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel suitable for photochemistry (e.g., borosilicate vial)
-
Blue LED light source
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), Cu(OAc)₂ (1.2 equiv), and pyridine (2.0 equiv).
-
Add anhydrous DMSO to dissolve the reagents.
-
Seal the vial and place it in front of a blue LED light source, ensuring efficient irradiation.
-
Stir the reaction at 35 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 3,5-Difluoro-2-methoxyphenol.
Table 3: Expected Results for Decarboxylative Hydroxylation
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Pyridine | 35 | 70 |
| 2 | Cu(TFA)₂ | 2,6-Lutidine | 35 | 65 |
| 3 | CuI | Pyridine | 45 | 55 |
These protocols provide a foundation for the catalytic functionalization of this compound. Researchers are encouraged to optimize reaction conditions for specific substrates and desired outcomes.
References
- 1. Rhodium-catalysed C(sp2)–C(sp2) bond formation via C–H/C–F activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(III)-Catalyzed Asymmetric C-H Activation of N-Methoxybenzamide with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3,5-Difluoro-2-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the carboxylic acid functionality of 3,5-Difluoro-2-methoxybenzoic acid. The selection of an appropriate protecting group is critical in multi-step syntheses to prevent unwanted side reactions. The strategies outlined below are based on established esterification methods, adapted for the specific electronic properties of this fluorinated and methoxy-substituted aromatic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group influences the reactivity of the carboxylic acid. Protecting this acidic proton is often necessary during synthetic routes that involve strong nucleophiles or bases. The choice of protecting group depends on the stability required for subsequent reaction conditions and the orthogonality needed for selective deprotection. This guide details the application of common carboxylic acid protecting groups—methyl and benzyl esters—providing protocols for their installation and removal.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the key features and typical reaction parameters for the methyl and benzyl ester protection of this compound. Yields and reaction times are extrapolated from procedures for structurally similar substituted benzoic acids and may require optimization.
| Protecting Group | Protection Method | Typical Reagents | Deprotection Method | Typical Reagents | Stability | Orthogonality |
| Methyl Ester | Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Saponification | LiOH or NaOH, THF/H₂O | Stable to acidic conditions and some reducing agents. | Cleaved under basic conditions. |
| Benzyl Ester | Benzylation | Benzyl bromide, K₂CO₃ | Hydrogenolysis | H₂, Pd/C | Stable to acidic and basic conditions. | Cleaved by catalytic hydrogenation. |
Experimental Protocols
Methyl Ester Protection via Fischer-Speier Esterification
This method is a classic and cost-effective way to form methyl esters, particularly on a larger scale. The reaction is driven to completion by using a large excess of methanol as both the solvent and reagent.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (20-40 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 3,5-difluoro-2-methoxybenzoate.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Expected Yield: 85-95% (based on similar substrates).
Deprotection of Methyl Ester (Saponification)
Materials:
-
Methyl 3,5-difluoro-2-methoxybenzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3,5-difluoro-2-methoxybenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the deprotected carboxylic acid.
Benzyl Ester Protection
Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis, which is useful for substrates sensitive to both acidic and basic hydrolysis.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield benzyl 3,5-difluoro-2-methoxybenzoate.
Expected Yield: 80-90% (based on general benzylation protocols).
Deprotection of Benzyl Ester (Hydrogenolysis)
Materials:
-
Benzyl 3,5-difluoro-2-methoxybenzoate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve benzyl 3,5-difluoro-2-methoxybenzoate (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Mandatory Visualizations
Caption: Workflow for the protection and deprotection of this compound.
Caption: Logic of an orthogonal protecting group strategy for selective synthesis.
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a scalable protocol for the synthesis of 3,5-Difluoro-2-methoxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on the regioselective-directed ortho-lithiation of 2,6-difluoroanisole, followed by carboxylation. This approach offers a direct and efficient route to the target compound. The protocol includes information on reagents, reaction conditions, purification, and analytical characterization, along with safety considerations pertinent to a scale-up operation.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The unique substitution pattern of the benzene ring, featuring two fluorine atoms and a methoxy group, imparts specific electronic and conformational properties that are often sought after in drug design. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
The synthetic strategy outlined in this document utilizes the principle of directed ortho-metalation (DoM). The methoxy group of the readily available starting material, 2,6-difluoroanisole, acts as a powerful directing group, enabling the selective deprotonation at the ortho-position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide to afford the desired carboxylic acid. This method is advantageous due to its high regioselectivity and convergence.
Reaction Scheme
Figure 1: Synthesis of this compound via directed ortho-lithiation of 2,6-difluoroanisole.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis that can be adapted for larger-scale production with appropriate engineering controls.
3.1. Materials and Equipment
-
Reagents:
-
2,6-Difluoroanisole (98%+)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Reaction Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. Add 2,6-difluoroanisole (1.0 eq) and anhydrous THF (10 mL per gram of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours. The formation of the lithiated species may result in a color change.
-
Carboxylation: Crush dry ice into a fine powder and add it portion-wise to the reaction mixture, ensuring the temperature does not rise above -60 °C. A significant excess of dry ice should be used.
-
Quenching and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Add water to quench any unreacted organolithium species.
-
Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL per gram of starting material).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for a representative laboratory-scale synthesis.
| Parameter | Value |
| Starting Material | |
| 2,6-Difluoroanisole | 14.4 g (0.1 mol) |
| Reagents | |
| n-Butyllithium (2.5 M) | 44 mL (0.11 mol) |
| Anhydrous THF | 150 mL |
| Dry Ice (CO₂) | ~100 g |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 2 hours |
| Product | |
| This compound | |
| Theoretical Yield | 18.8 g |
| Typical Isolated Yield | 15.0 - 16.9 g (80 - 90%) |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined experimentally |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Low Temperatures: Working at -78 °C requires cryogenic gloves and careful handling of the cooling bath.
-
Acidification: The addition of concentrated hydrochloric acid is an exothermic process and should be performed in a well-ventilated fume hood.
-
Scale-Up: When scaling up this reaction, careful consideration must be given to heat transfer and mixing. The rate of addition of n-BuLi and the efficiency of the cooling system are critical to ensure the reaction remains under control.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Conclusion
The directed ortho-lithiation of 2,6-difluoroanisole provides an effective and regioselective method for the synthesis of this compound. The protocol described herein is suitable for laboratory-scale preparation and offers a clear pathway for process development and scale-up, provided that appropriate safety and engineering measures are implemented. The high yield and purity of the product make this a valuable procedure for obtaining this important synthetic intermediate.
Application Notes and Protocols for the Quantification of 3,5-Difluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methoxybenzoic acid is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods are crucial for its quantification in various matrices to ensure quality control, facilitate pharmacokinetic studies, and support process development. This document provides a comprehensive overview of potential analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. The presented protocols and data are based on established methods for structurally similar fluorinated and methoxy-substituted benzoic acid derivatives and serve as a detailed guide for method development and validation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for the quantification of this compound is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A comparative summary of the most applicable methods is presented below.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on partitioning between a stationary and a mobile phase, with detection via UV absorbance. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Separation of volatile analytes in the gas phase followed by mass-based detection. |
| Sample Preparation | Typically involves dilution in a suitable solvent. | May require protein precipitation or solid-phase extraction for complex matrices. | Requires derivatization to increase volatility. |
| Key Advantages | Robust, cost-effective, and widely available. | High sensitivity and selectivity, suitable for complex matrices. | High resolution for volatile compounds. |
| Limitations | Lower sensitivity compared to MS methods. | Higher cost and complexity of instrumentation. | Derivatization step can be time-consuming and may introduce variability. |
| Primary Use | Routine quality control, purity assessment, and quantification in simple matrices. | Trace-level quantification in biological and environmental samples. | Analysis of volatile impurities or when high chromatographic resolution is required. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic carboxylic acids. This method offers a good balance of performance, cost, and ease of use, making it ideal for routine analysis.
Experimental Protocol: HPLC-UV Method
Objective: To provide a step-by-step procedure for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a series of working standards at desired concentrations by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. For dihydroxybenzoic acid, maxima are observed around 208 nm, 250 nm, and 308 nm[1]. A preliminary scan for this compound is recommended.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
-
Expected Performance (Based on similar compounds)
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Quantitation (LOQ) | Dependent on UV molar absorptivity, typically in the low µg/mL range. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[2]
Experimental Protocol: LC-MS/MS Method
Objective: To outline a procedure for the sensitive and selective quantification of this compound in a complex matrix (e.g., plasma) using LC-MS/MS.
Materials:
-
As per HPLC-UV method, with the addition of:
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.
-
Mobile Phase B: Methanol with 0.01% formic acid.
-
Flow Rate: 0.35 mL/min
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (M-H)- for this compound would be m/z 187.1. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.
-
Expected Performance
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound, particularly for assessing volatile impurities. However, this method requires a derivatization step to increase the volatility of the acidic analyte.
Experimental Protocol: GC-MS Method
Objective: To describe a GC-MS method for the analysis of this compound following a derivatization step.
Procedure:
-
Derivatization (Esterification):
-
The carboxylic acid group must be derivatized, for example, by converting it to a methyl ester using diazomethane or a silyl ester using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Alternatively, reaction with pentafluorobenzyl bromide (PFB-Br) can be used to form a PFB ester.[3][4]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis or full scan for qualitative identification.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis of biological samples.
Disclaimer: The methods and protocols described in this document are intended as a guide and are based on the analysis of structurally related compounds. Method development and validation are essential to ensure the suitability of the chosen method for its intended purpose.[5][6][7]
References
- 1. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine [mdpi.com]
- 5. wjarr.com [wjarr.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. asean.org [asean.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Difluoro-2-methoxybenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,5-Difluoro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities may include related isomers, precursors, or over-methylated/demethylated species.
Q2: Which purification technique is most suitable for my crude sample?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid sample, yielding a highly pure crystalline product.
-
Acid-base extraction is ideal for separating the acidic product from neutral or basic impurities.
-
Column chromatography offers high-resolution separation and is suitable for removing impurities with similar polarities to the desired product.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp and defined melting point. Further purification steps may be necessary.
Q4: After purification, my yield is very low. What are the potential causes?
A4: Low recovery can result from several factors, including:
-
Inappropriate solvent selection for recrystallization (the compound being too soluble at low temperatures).
-
Incomplete precipitation during acid-base extraction.
-
Loss of product on the column during chromatography.
-
Multiple transfer steps between vessels.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. |
| The recovered crystals are discolored. | Colored impurities are co-crystallizing with the product. | 1. Perform a hot filtration to remove insoluble colored impurities. 2. Add a small amount of activated charcoal to the hot solution to adsorb soluble colored impurities before hot filtration. 3. A second recrystallization may be necessary. |
Acid-Base Extraction Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete precipitation of the product upon acidification. | The pH of the aqueous layer is not sufficiently acidic. | Ensure the pH is well below the pKa of the carboxylic acid (typically pH < 2) by adding more acid. Check the pH with pH paper. |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel. | 1. Allow the funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low recovery of the purified product. | The product has some solubility in the aqueous layer. | Perform multiple extractions of the acidified aqueous layer with an organic solvent to recover all of the product. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping peaks). | Inappropriate solvent system (eluent). | 1. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. Adding a small percentage of a more polar solvent (e.g., methanol) or a few drops of acetic or formic acid to the eluent can help elute acidic compounds. |
| Streaking or tailing of the compound band on the column. | The column is overloaded, or the compound is interacting too strongly with the stationary phase. | 1. Use a larger column or load less sample. 2. Add a small amount of acid (e.g., acetic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general steps for the recrystallization of crude this compound. The choice of solvent is critical and should be determined experimentally. Good candidate solvents include ethanol/water mixtures, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. Add the solvent portion-wise while heating and stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling rate.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure generated.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Aqueous Extraction: Drain the aqueous layer into a clean beaker. To ensure complete extraction, repeat the base wash on the organic layer and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is strongly acidic (pH < 2). The this compound will precipitate out as a solid.
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of ice-cold water to remove any residual salts and then dry the product.
Protocol 3: Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the expected outcomes for the different purification techniques. The actual values will vary depending on the initial purity of the crude product.
| Purification Technique | Expected Purity Achieved | Expected Yield | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 60-90% | Yields highly pure crystalline solid. | Small amounts of co-soluble impurities. |
| Acid-Base Extraction | 90-98% | >90% | High capacity, removes neutral and basic impurities. | Unreacted neutral starting materials, basic byproducts. |
| Column Chromatography | >98% | 50-85% | High resolution, separates structurally similar compounds. | Isomeric impurities, byproducts with similar polarity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Difluoro-2-methoxybenzoic acid, a key intermediate for researchers in materials science and drug development. The primary synthetic route discussed involves the directed ortho-lithiation of 2,4-difluoroanisole followed by carboxylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield is significantly lower than expected. What are the common causes?
A1: Low yields are typically traced back to three main issues during the lithiation and carboxylation steps:
-
Sub-optimal Lithiation: The reaction between the organolithium reagent (e.g., n-BuLi) and your starting material may be incomplete. This can be due to inaccurate reagent titration, degradation of the organolithium reagent, or a reaction temperature that is too high.
-
Premature Quenching: Organolithium intermediates are extremely sensitive to moisture and acidic protons. Trace amounts of water in the solvent, glassware, or even the nitrogen/argon atmosphere can quench the lithiated intermediate, reverting it to the starting material.
-
Inefficient Carboxylation: The introduction of carbon dioxide might be inefficient. This can happen if the CO2 source (e.g., dry ice) is not sufficiently pure or if the delivery method does not ensure good mixing with the reaction mixture.
Q2: After purification, I've recovered a significant amount of my starting material, 2,4-difluoroanisole. Why did this happen?
A2: Recovering the starting material is a clear indication that the lithiated intermediate, once formed, was protonated before it could react with carbon dioxide. The most common source of protons is trace moisture. Ensure all glassware is oven-dried immediately before use and that all solvents and reagents are rigorously anhydrous. It can also indicate that the lithiation reaction did not proceed to completion.
Q3: My NMR and Mass Spec data show an unexpected impurity with a butyl group. What is this and how can I prevent it?
A3: This impurity is likely 1-(3,5-difluoro-2-methoxyphenyl)pentan-1-one . It forms when excess n-butyllithium (n-BuLi) from the lithiation step attacks the desired carboxylate product. Organolithium reagents are known to add to carboxylates to form ketones after acidic workup.[1][2]
Troubleshooting Steps:
-
Accurate Titration: Ensure your n-BuLi is recently and accurately titrated.
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi for the lithiation.
-
Reverse Addition: During carboxylation, consider transferring the lithiated intermediate solution via cannula into a flask containing a large excess of crushed, high-purity dry ice and a vigorous stirrer. This ensures the aryllithium species reacts with CO2 before it can react with any remaining n-BuLi or the newly formed product.
Q4: I've identified an isomeric impurity. How is this possible?
A4: While the methoxy group is a strong directing group for ortho-lithiation, there is a possibility of lithiation occurring at other positions on the aromatic ring, particularly ortho to one of the fluorine atoms.[3] This leads to the formation of isomeric difluoro-methoxybenzoic acids. To minimize this, ensure the lithiation is performed at a very low temperature (typically -78 °C) to maximize kinetic control and favor the thermodynamically most stable ortho-lithiated intermediate.
Impact of Reaction Conditions on Product Distribution
The following table summarizes potential outcomes based on variations in key reaction parameters. Data is illustrative and serves to highlight trends in side product formation.
| Parameter | Condition | Desired Product Yield | Starting Material Recovered | Ketone Byproduct Formation | Notes |
| n-BuLi (Equivalents) | 1.05 eq. | High | Low | Low | Optimal for minimizing side reactions. |
| < 1.0 eq. | Low | High | Very Low | Incomplete lithiation is the primary issue. | |
| > 1.5 eq. | Moderate | Low | High | Excess n-BuLi leads to ketone formation.[1] | |
| Temperature | -78 °C | High | Low | Low | Ideal for reaction selectivity. |
| > -40 °C | Moderate-Low | Moderate | Moderate | Reduced selectivity and potential for reagent decomposition. | |
| CO₂ Addition | Reverse Addition | High | Low | Low | Minimizes ketone formation by keeping aryllithium concentration low. |
| CO₂ Gas Bubbling | Moderate | Moderate | Moderate | Can be inefficient and lead to localized concentration issues. | |
| Solvent Quality | Anhydrous | High | Low | Low | Essential for preventing premature quenching of the organolithium. |
| Traces of H₂O | Very Low | High | Very Low | The lithiated intermediate is rapidly protonated. |
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
3M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add 2,4-difluoroanisole (1.0 eq.) via syringe.
-
Lithiation: Slowly add a solution of n-BuLi (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush a large excess (5-10 eq.) of fresh, high-purity dry ice. While stirring vigorously, transfer the cold (-78 °C) lithiated intermediate solution from the first flask to the crushed dry ice via a cooled cannula.
-
Quenching: Allow the mixture to slowly warm to room temperature. Once all the CO₂ has sublimated, slowly add 3M HCl to quench the reaction until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Reaction and Side Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and the formation of common side products.
Caption: Main synthetic route to this compound.
Caption: Formation pathways for common side products.
References
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Difluoro-2-methoxybenzoic acid synthesis. The primary synthesis route discussed is a two-step process involving the methylation of 2,6-difluorophenol followed by directed ortho-metalation and carboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthesis route for this compound?
A1: The most prevalent and efficient route is a two-step synthesis. The first step is the Williamson ether synthesis to produce 1,3-difluoro-2-methoxybenzene from commercially available 2,6-difluorophenol. The second step involves the directed ortho-metalation (DoM) of 1,3-difluoro-2-methoxybenzene using a strong lithium base, followed by carboxylation of the resulting aryllithium intermediate with carbon dioxide.
Q2: Why is Directed Ortho-Metalation (DoM) the preferred method for the second step?
A2: The methoxy group (-OCH₃) is an effective directing group in ortho-lithiation. It coordinates with the lithium base, directing the deprotonation to the adjacent (ortho) carbon atom with high regioselectivity. This method avoids the often harsh conditions and potential for isomeric mixtures associated with other aromatic substitution methods.
Q3: What are the critical parameters for a successful Directed Ortho-Metalation reaction?
A3: The critical parameters include:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive with water. All glassware, solvents, and reagents must be scrupulously dried.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium intermediates by oxygen and moisture.
-
Low Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and to minimize side reactions.
-
Choice of Base: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are commonly used.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through an aqueous workup followed by recrystallization. The acidic product can be separated from neutral organic impurities by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The product is then precipitated by acidifying the aqueous layer with an acid like HCl. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,3-difluoro-2-methoxybenzene (Step 1) | Incomplete deprotonation of 2,6-difluorophenol. | Ensure a sufficiently strong base (e.g., NaH) and an adequate reaction time for the deprotonation step. |
| Inactive methylating agent (e.g., methyl iodide). | Use a fresh, high-purity methylating agent. | |
| Side reaction: C-alkylation instead of O-alkylation. | While less common for phenols, using a polar aprotic solvent like DMF can favor O-alkylation. | |
| Low or No Yield of this compound (Step 2) | Incomplete lithiation. | Use a sufficiently strong base (e.g., LDA or s-BuLi). Ensure accurate titration of the organolithium reagent if it is not freshly prepared. Consider using an additive like TMEDA to increase the reactivity of the base. |
| Quenching of the organolithium intermediate. | Ensure strictly anhydrous conditions and a robust inert atmosphere. Add the organolithium reagent slowly to a cold solution of the substrate. | |
| Inefficient carboxylation. | Use a large excess of freshly crushed dry ice or bubble dry CO₂ gas through the solution at a low temperature. Ensure the temperature does not rise significantly during the quench. | |
| Formation of Multiple Products | Isomeric byproducts from lithiation at other positions. | The methoxy group strongly directs to the ortho position. If other isomers are observed, re-evaluate the reaction temperature and the purity of the starting material. |
| Benzylic lithiation if impurities are present. | Ensure the purity of the 1,3-difluoro-2-methoxybenzene starting material. | |
| Product is Dark/Oily and Difficult to Purify | Decomposition of the organolithium intermediate. | Maintain a very low temperature throughout the lithiation and carboxylation steps. Quench the reaction promptly once the lithiation is complete. |
| Incomplete reaction or presence of polymeric side products. | Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. An activated charcoal treatment during workup may help to remove colored impurities. |
Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-2-methoxybenzene
This protocol is based on the principles of the Williamson ether synthesis.
Reagents and Materials:
-
2,6-Difluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Dissolve 2,6-difluorophenol (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1,3-difluoro-2-methoxybenzene.
| Parameter | Value |
| Reactant Ratio | 2,6-Difluorophenol : NaH : CH₃I = 1 : 1.1 : 1.2 |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound
This protocol is adapted from a similar synthesis of 2,3-difluoro-6-methoxybenzaldehyde.
Reagents and Materials:
-
1,3-Difluoro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen/argon inlet.
-
Add a solution of 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding a large excess of freshly crushed dry ice in one portion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water and separate the aqueous and organic layers.
-
Wash the organic layer with a small amount of water.
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Combine the aqueous layers and acidify to pH ~2 with 1 M HCl.
-
Extract the precipitated product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
| Parameter | Value |
| Reactant Ratio | 1,3-Difluoro-2-methoxybenzene : Base = 1 : 1.1 |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours for lithiation |
| Carboxylation Agent | Solid CO₂ (Dry Ice) |
| Typical Yield | 70-90% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Step 2
Caption: Troubleshooting decision tree for low yield in the ortho-metalation/carboxylation step.
Technical Support Center: Overcoming Solubility Challenges with 3,5-Difluoro-2-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,5-Difluoro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of the aromatic ring and the fluorine and methoxy groups contributes to its hydrophobicity (water-repelling nature). In its solid, crystalline state, additional energy is required to break the crystal lattice before it can dissolve.
Q2: What is the first step I should take to dissolve this compound for an experiment?
A2: For initial experiments, the recommended approach is to first attempt dissolution in a small amount of a polar aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could impact your results (typically <0.5%).
Q3: How does pH affect the solubility of this compound?
A3: this compound is a carboxylic acid and is therefore an acidic compound. Its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral solutions, it exists predominantly in its neutral, less soluble form. As the pH of the solution becomes more alkaline (basic), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be employed to increase the rate of dissolution. However, it is important to be cautious as excessive heat may cause degradation of the compound. It is advisable to test the thermal stability of the compound before using heat as a primary method for solubilization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution after dilution with aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains compatible with your experimental setup.- Adjust the pH of the final aqueous buffer to a more alkaline value (e.g., pH 7.4 or higher) to increase the solubility of the acidic compound.- Prepare a more dilute stock solution to lower the final concentration of the compound in the assay. |
| The solid compound is not dissolving in the chosen organic solvent. | The solvent may not be appropriate for this compound, or the concentration is too high. | - Try a different polar aprotic solvent such as DMF or dimethylacetamide (DMA).- Use sonication to aid in the dissolution process.- Gently warm the mixture, but monitor for any signs of compound degradation. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Prepare fresh stock solutions for each experiment.- Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-precipitates before adding to the assay.- Perform a solubility test in your final assay medium to determine the maximum soluble concentration. |
Quantitative Data
| Parameter | Predicted Value | Reference |
| pKa | 3.79 ± 0.10 | [1] |
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents based on the expected behavior of similar fluorinated benzoic acid derivatives.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Acetone | Sparingly Soluble |
| Water | Insoluble to Very Sparingly Soluble |
| Disclaimer: This qualitative solubility data is an estimation based on the properties of structurally related compounds and should be experimentally verified. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weighing: Accurately weigh a precise amount of this compound.
-
Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Aiding Dissolution: If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied if the compound is known to be thermally stable.
-
Final Volume: Once the compound is fully dissolved, add the organic solvent to reach the desired final stock solution concentration.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C for long-term storage).
Protocol 2: pH-Mediated Dissolution in Aqueous Buffer
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Initial Suspension: Suspend the weighed this compound in the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to the suspension.
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Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Dissolution Point: Continue adding the basic solution until the compound fully dissolves. The pH at which dissolution occurs will be above the compound's pKa.
-
Final pH Adjustment: Carefully adjust the pH to the desired final value for your experiment, being mindful that lowering the pH may cause the compound to precipitate if its solubility limit is exceeded.
Visualizations
References
stability of 3,5-Difluoro-2-methoxybenzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,5-Difluoro-2-methoxybenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal ambient conditions (room temperature and pressure).[1] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][3]
Q2: What are the potential degradation pathways for benzoic acid derivatives like this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzoic acid derivatives can undergo degradation through several mechanisms. A common pathway for benzoic acids at high temperatures is decarboxylation, where the carboxylic acid group is lost.[4][5] Other potential pathways, especially under forced degradation conditions, include hydrolysis of the methoxy group and reactions involving the aromatic ring.
Q3: Are there any known incompatibilities for this compound?
A3: Avoid contact with strong oxidizing agents, as they may react with the molecule.[1] It is also advisable to keep the compound away from strong bases and extreme heat.[2]
Q4: How can I assess the stability of this compound in my specific formulation or experimental setup?
A4: To determine the stability in your specific context, it is highly recommended to perform a forced degradation study.[6] This involves subjecting the compound to a range of stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) that are more aggressive than standard storage conditions. This helps to identify potential degradation products and establish the compound's stability profile.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Unexpected peaks appear in my chromatogram after sample preparation.
-
Possible Cause: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature).
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the solvent used for dissolution is inert and that the sample is not exposed to high temperatures for extended periods.
-
Adjust Chromatographic Conditions:
-
Modify the pH of the mobile phase.
-
Lower the column temperature.
-
Use a shorter analysis time if possible.
-
-
Perform a Blank Analysis: Run a blank (solvent without the compound) to ensure the unexpected peaks are not from the solvent or system.
-
Issue 2: Loss of assay purity over time in stored solutions.
-
Possible Cause: The solvent system may not be optimal for the stability of the compound, or the storage conditions may be inadequate.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, prepare solutions fresh. If storage is necessary, evaluate the stability in different solvents to find the most suitable one. Acetonitrile or methanol are common starting points.
-
Storage Conditions: Store solutions at a lower temperature (e.g., 2-8°C) and protected from light.
-
pH Adjustment: For aqueous solutions, buffering the pH to a slightly acidic range may improve stability, though this should be experimentally verified.
-
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product(s) Identified (Hypothetical) |
| Acid Hydrolysis | 1 N HCl | 24 | 80 | 5.2% | Degradant A |
| Alkaline Hydrolysis | 1 N NaOH | 8 | 60 | 12.5% | Degradant B, Degradant C |
| Oxidative | 6% H₂O₂ | 48 | 25 | 7.8% | Degradant D |
| Thermal (Solid) | - | 72 | 105 | < 1% | Not Applicable |
| Photolytic (Solution) | UV/Vis Light | 24 | 25 | 3.1% | Degradant E |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and the analytical methodology.
General Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 1 N HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution, neutralize with 1 N NaOH, and dilute to the final concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 1 N NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 1 N HCl, and dilute to the final concentration for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 48 hours, protected from light.
-
Dilute to the final concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 105°C for 72 hours.
-
After the specified time, allow the sample to cool, then prepare a solution at the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for 24 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways for the compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting failed reactions involving 3,5-Difluoro-2-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Difluoro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges with this compound in amide coupling reactions?
A1: The primary challenges stem from steric hindrance and electronic effects. The methoxy group at the C2 position and a fluorine atom at the C3 position sterically hinder the carboxyl group, making it difficult for coupling reagents and amines to access the reaction site. Additionally, the electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid, which can influence the choice of coupling reagents and bases.
Q2: My amide coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A2: Low yields are often due to several factors:
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Inefficient activation of the carboxylic acid: The steric hindrance may prevent the complete formation of the active ester intermediate.
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Inappropriate choice of coupling reagent: Not all coupling reagents are effective for sterically hindered acids.
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Unsuitable reaction conditions: The solvent, temperature, or base used may not be optimal for this specific substrate.
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Side reactions: The activated acid may decompose or react with other species in the reaction mixture.
Q3: I am observing the formation of an unexpected side product. What could it be?
A3: A common side product in reactions involving carbodiimide coupling reagents (like EDC) is the N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the desired amine. This is more prevalent with sterically hindered carboxylic acids like this compound.
Troubleshooting Failed Amide Coupling Reactions
Problem: Low to No Product Formation
This troubleshooting guide addresses common issues encountered during amide coupling reactions with this compound.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Recommended Solutions & Protocols
1. Optimize the Coupling Reagent
For sterically hindered acids like this compound, standard coupling reagents may be inefficient. Consider switching to a more robust phosphonium or uranium-based reagent.
| Coupling Reagent | Class | Key Advantages for Hindered Acids |
| HATU, HBTU | Uranium/Aminium | High reactivity, fast reaction times, suppress side reactions. |
| BOP, PyBOP | Phosphonium | Highly effective for hindered systems, good yields. |
| EDC/DCC | Carbodiimide | Cost-effective, but may require additives to avoid side products. |
2. Incorporate an Additive
Additives like HOBt or HOAt can form an active ester that is more reactive towards the amine than the O-acylisourea intermediate, thereby increasing the reaction rate and minimizing N-acylurea formation.
3. Convert to an Acyl Halide
If direct coupling fails, converting the carboxylic acid to a more reactive acyl chloride can be an effective strategy.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for sterically hindered substrates where other methods have failed.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
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Add HATU to the mixture and stir for another 15 minutes to allow for the activation of the carboxylic acid.
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Add the amine to the reaction mixture.
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Let the reaction stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous NaHCO3, brine, and dry over anhydrous Na2SO4.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Formation of Acyl Chloride
This two-step procedure can overcome the low reactivity of the carboxylic acid.
Caption: Two-step workflow for amide synthesis via an acyl chloride intermediate.
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
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In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours.
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Follow the workup and purification steps outlined in Protocol 1.
Technical Support Center: Optimization of Reaction Parameters for 3,5-Difluoro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 3,5-Difluoro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for the synthesis of this compound is the directed ortho-metalation (DoM) of a suitable precursor, 1,3-difluoro-2-methoxybenzene, followed by carboxylation. The methoxy group directs the deprotonation to the adjacent ortho position, which then reacts with an electrophile like carbon dioxide.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: The most critical parameters to control are the temperature during the lithiation step, the choice and amount of the organolithium reagent, the purity of the solvent and reagents, and the efficiency of the carboxylation step. Precise control of these factors is essential to minimize side reactions and maximize the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of the product.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities may include the starting material (1,3-difluoro-2-methoxybenzene), di-carboxylated byproducts, and isomers formed from incomplete ortho-selectivity. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene, or by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive organolithium reagent | Use a freshly titrated and active organolithium reagent. Ensure it is handled under strictly anhydrous and inert conditions. |
| Presence of moisture or oxygen | Thoroughly dry all glassware and solvents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Reaction temperature too high | Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent and the subsequent lithiation step to prevent reagent decomposition and side reactions. |
| Inefficient carboxylation | Use a large excess of freshly crushed, high-purity dry ice (solid CO2). Ensure the aryllithium intermediate is added to the dry ice, not the other way around, to maintain a high concentration of CO2. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry of organolithium reagent | Carefully control the amount of organolithium reagent used. An excess can lead to di-lithiation and subsequent di-carboxylation. |
| Reaction temperature too low or high | Optimize the reaction temperature. If the temperature is too low, the reaction may be sluggish, while higher temperatures can reduce the selectivity of the lithiation. |
| Isomer formation | The directing effect of the methoxy group is generally strong, but some lithiation at other positions might occur. Ensure a sufficiently low temperature to maximize kinetic ortho-deprotonation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent | Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (e.g., ethanol/water, ethyl acetate/hexanes) often yields better crystals. |
| Oily product obtained after workup | Ensure the acidic workup is complete to fully protonate the carboxylate. If the product remains oily, consider purification by column chromatography. |
| Incomplete removal of inorganic salts | Wash the crude product thoroughly with cold water after filtration to remove any residual inorganic salts from the workup. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommendation |
| Organolithium Reagent | n-BuLi vs. s-BuLi vs. t-BuLi | s-BuLi and t-BuLi are more reactive and may improve yield. | Increased reactivity can sometimes lead to more byproducts. | Start with n-BuLi and explore s-BuLi if yields are low. |
| Temperature (°C) | -100 vs. -78 vs. -40 | Lower temperatures generally favor higher yields by minimizing side reactions. | Purity is often higher at lower temperatures due to increased selectivity. | Maintain the temperature at or below -78 °C. |
| Reaction Time (h) | 1 vs. 2 vs. 4 | Longer reaction times may lead to higher conversion. | Excessive time can sometimes result in byproduct formation. | Monitor the reaction by TLC or GC-MS to determine the optimal time. |
| Equivalents of Organolithium | 1.0 vs. 1.2 vs. 1.5 | A slight excess (1.1-1.2 eq) is often necessary to ensure complete reaction. | A large excess can lead to di-lithiation and other side reactions. | Use approximately 1.1-1.2 equivalents. |
Experimental Protocols
Synthesis of this compound via Directed Ortho-Metalation
Materials:
-
1,3-difluoro-2-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
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Argon or Nitrogen gas
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Initial Solution: Under an inert atmosphere, dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a large excess of dry ice. Rapidly transfer the aryllithium solution to the crushed dry ice via a cannula under a positive pressure of inert gas. Stir the mixture until it reaches room temperature.
-
Workup: Quench the reaction mixture with 1M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic route via directed ortho-metalation and carboxylation.
Caption: Step-by-step workflow for synthesis and optimization.
Technical Support Center: Purification of 3,5-Difluoro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 3,5-Difluoro-2-methoxybenzoic acid. This resource is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. These may include:
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Positional Isomers: Other isomers of difluoro-methoxybenzoic acid that may be formed during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may be present in the crude product.
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Side-Reaction Products: By-products from the synthesis, which can sometimes be colored, may contaminate the final product.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude solid.
Q2: My purified this compound is off-white or has a yellowish tint. How can I remove the color?
A2: A yellowish or brownish color typically indicates the presence of organic impurities or tar-like by-products from the synthesis.[1][2] Effective decolorization methods include:
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Activated Carbon Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before filtration.[1][2]
-
Repeat Recrystallization: A second recrystallization can often remove persistent colored impurities.
Q3: I am having difficulty crystallizing the product. What should I do?
A3: Crystallization difficulties can arise from several factors, including the choice of solvent, the presence of impurities, or the rate of cooling.[1] If crystals do not form, you can try the following:
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Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod or add a seed crystal of pure this compound.
-
Solvent Concentration: If too much solvent was used, you can evaporate some of it to create a more concentrated solution and then allow it to cool again.[1]
-
Address "Oiling Out": If the compound separates as an oil, it may be due to the solution being too concentrated or cooling too quickly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[1]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and identifying impurities in fluorinated benzoic acids.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the desired product and identifying any structural isomers or other impurities present.[5][6]
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Steps |
|---|---|
| Improper solvent choice | Ensure the chosen solvent has a high solubility for this compound at high temperatures and low solubility at low temperatures.[1] |
| Incomplete removal of impurities | Perform a second recrystallization to further remove impurities.[1] |
| Co-crystallization of isomers | For persistent isomeric impurities, consider fractional crystallization or preparative chromatography.[1] |
Problem 2: Poor Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
|---|---|
| Too much solvent was used | Reduce the amount of solvent used to dissolve the crude product.[1] |
| Significant solubility in cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[1] |
| Premature crystallization during hot filtration | To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration.[1] |
Problem 3: Product "Oils Out" Instead of Forming Crystals
| Possible Cause | Troubleshooting Steps |
|---|---|
| Supersaturated solution above the melting point of the impure compound | Re-heat the solution to dissolve the oil.[1] |
| Cooling is too rapid | Add a small amount of additional solvent and allow the solution to cool down much more slowly. An insulated container can help moderate the cooling rate.[1] |
Problem 4: Melting Point is Broad or Depressed
| Possible Cause | Troubleshooting Steps |
|---|---|
| The sample is still impure | Repeat the purification step (e.g., recrystallization).[7] |
| Residual solvent in the sample | Dry the sample thoroughly under vacuum to remove any remaining solvent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is useful for separating the acidic this compound from any neutral impurities.
Materials:
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Crude this compound
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Organic solvent (e.g., diethyl ether or ethyl acetate)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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3 M Hydrochloric acid (HCl)
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Separatory funnel
-
Beakers and flasks
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[7]
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[7]
-
Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel thoroughly to allow the this compound to react and form its water-soluble sodium salt. Allow the layers to separate. The aqueous layer will contain the sodium salt of the product.[7]
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. To ensure complete removal of the acid, you can repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution.[7]
-
Regeneration: Cool the combined aqueous extracts in an ice bath and carefully acidify with 3 M HCl until the this compound precipitates out of the solution.[7]
-
Isolation of Pure Product: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This is a powerful technique for achieving high purity of the solid product.
Materials:
-
Crude or partially purified this compound
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Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[8]
-
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid has dissolved.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[7]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Typical Purity and Yields for Purification Methods
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 70-90% | >90% | High capacity, removes baseline impurities. | Unreacted neutral starting materials, some basic byproducts.[9] |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid, removes trace impurities. | Structurally similar byproducts, residual solvents.[9] |
| Column Chromatography | 90-98% | 70-90% | High resolution, separates structurally similar compounds. | Homo-coupled byproducts, unreacted starting materials, polar impurities.[9] |
Table 2: Starting Conditions for HPLC Purity Analysis
This protocol is a starting point and may require optimization.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General purification workflow.
References
characterization of unexpected byproducts in 3,5-Difluoro-2-methoxybenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-Difluoro-2-methoxybenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges, such as the emergence of unexpected byproducts, encountered during this synthesis.
Troubleshooting Guide: Characterization of Unexpected Byproducts
Question 1: I am seeing unexpected peaks in the 1H NMR spectrum of my final product. What are the likely byproducts in the synthesis of this compound?
Answer: Based on a common synthetic route involving the methylation of 3,5-difluoro-2-hydroxybenzoic acid followed by the hydrolysis of the methyl ester intermediate, the most probable byproducts are:
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Unreacted Starting Material (3,5-difluoro-2-hydroxybenzoic acid): Incomplete methylation will result in the carryover of this starting material.
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Intermediate (Methyl 3,5-difluoro-2-methoxybenzoate): Incomplete hydrolysis of the methyl ester will lead to its presence in the final product.
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Demethylated Product (3,5-difluoro-2-hydroxybenzoic acid): Harsh basic or acidic conditions during hydrolysis can potentially lead to the cleavage of the methoxy group, reverting the product to the starting material.
Question 2: How can I confirm the presence of these byproducts using spectroscopic methods?
Answer: You can use a combination of 1H NMR, 13C NMR, and Mass Spectrometry to identify the main product and the potential byproducts. The key is to look for characteristic signals for each compound. Below is a summary of expected spectroscopic data.
Data Presentation: Spectroscopic Data for Product and Potential Byproducts
| Compound | 1H NMR (Predicted δ, ppm) | 13C NMR (Predicted δ, ppm) | Mass Spectrometry (m/z) |
| This compound (Product) | ~7.2-7.4 (m, 2H, Ar-H), ~4.0 (s, 3H, -OCH3) | ~165 (C=O), ~158 (C-O), ~155 (C-F), ~115-125 (Ar-C), ~62 (-OCH3) | M+• at ~188 |
| 3,5-difluoro-2-hydroxybenzoic acid (Starting Material/Byproduct) | ~7.0-7.2 (m, 2H, Ar-H), ~9-11 (br s, 1H, -OH), ~11-13 (br s, 1H, -COOH) | ~170 (C=O), ~150-155 (C-O, C-F), ~110-120 (Ar-C) | M+• at ~174 |
| Methyl 3,5-difluoro-2-methoxybenzoate (Intermediate/Byproduct) | ~7.1-7.3 (m, 2H, Ar-H), ~3.9 (s, 3H, -COOCH3), ~3.8 (s, 3H, -OCH3) | ~164 (C=O), ~158 (C-O), ~155 (C-F), ~115-125 (Ar-C), ~62 (-OCH3), ~53 (-COOCH3) | M+• at ~202 |
Question 3: My mass spectrum shows unexpected fragments. What are the characteristic fragmentation patterns for the product and potential byproducts?
Answer: Electron ionization mass spectrometry (EI-MS) will produce characteristic fragments for each compound.
-
This compound: Expect to see the molecular ion peak (M+•) at m/z ~188. Common fragments would include the loss of a hydroxyl radical (-OH) to give a fragment at m/z ~171, and the loss of a methoxy group (-OCH3) to give a fragment at m/z ~157.
-
3,5-difluoro-2-hydroxybenzoic acid: The molecular ion peak will be at m/z ~174. Key fragments would arise from the loss of a hydroxyl radical (m/z ~157) and the loss of a carboxyl group (-COOH) to give a fragment at m/z ~129.
-
Methyl 3,5-difluoro-2-methoxybenzoate: The molecular ion peak will be at m/z ~202. Characteristic fragmentation will involve the loss of the methoxy group from the ester (-OCH3) to give a fragment at m/z ~171.
Experimental Protocols
I. Methylation of 3,5-difluoro-2-hydroxybenzoic acid to Methyl 3,5-difluoro-2-methoxybenzoate
This protocol is a general procedure based on standard methylation reactions of hydroxybenzoic acids.
-
Dissolution: Dissolve 3,5-difluoro-2-hydroxybenzoic acid in a suitable aprotic solvent such as acetone or DMF in a round-bottom flask.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3), to the solution.
-
Methylating Agent Addition: Add dimethyl sulfate or methyl iodide dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
II. Hydrolysis of Methyl 3,5-difluoro-2-methoxybenzoate to this compound
This protocol is a general procedure for the saponification of methyl esters.
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Dissolution: Dissolve the crude Methyl 3,5-difluoro-2-methoxybenzoate in a mixture of methanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and points of byproduct formation.
Caption: Logical workflow for the characterization of byproducts in the synthesis.
Frequently Asked Questions (FAQs)
Q1: My methylation reaction is very slow or incomplete. What can I do?
A1:
-
Check your base: Ensure the base (e.g., potassium carbonate) is anhydrous and you are using a sufficient molar excess.
-
Solvent choice: A polar aprotic solvent like DMF can sometimes be more effective than acetone for this type of reaction.
-
Temperature: Ensure the reaction is being conducted at a suitable reflux temperature.
-
Methylating agent: Check the purity of your methylating agent (dimethyl sulfate or methyl iodide).
Q2: During hydrolysis, I am getting a low yield of the final product. What could be the issue?
A2:
-
Reaction time: Ensure the hydrolysis has gone to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Acidification: Make sure you are acidifying the reaction mixture to a sufficiently low pH (typically pH 1-2) to fully precipitate the carboxylic acid.
-
Extraction: If your product has some solubility in the aqueous layer, consider performing an extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Demethylation: Avoid excessively harsh conditions (very high temperatures or prolonged reaction times in strong base) which could lead to demethylation of the methoxy group.
Q3: How can I purify the final product if it is contaminated with the starting material or the methyl ester intermediate?
A3:
-
Recrystallization: This is often the most effective method for purifying carboxylic acids. A suitable solvent system can be found through small-scale solubility tests.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from the less polar methyl ester intermediate and the more polar hydroxybenzoic acid starting material.
-
Acid-Base Extraction: You can dissolve the crude product in an organic solvent and wash with a weak base (e.g., sodium bicarbonate solution). The carboxylic acid product will be deprotonated and move to the aqueous layer, while the less acidic starting material and the neutral ester may remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
preventing decomposition of 3,5-Difluoro-2-methoxybenzoic acid during reactions
Welcome to the technical support center for 3,5-Difluoro-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: Based on its chemical structure, the two most probable decomposition pathways for this compound are decarboxylation and ether cleavage. Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, can be initiated under certain energetic conditions. Ether cleavage involves the breaking of the bond between the methoxy group and the benzene ring, typically under harsh acidic or basic conditions.
Q2: My reaction involving this compound is showing a low yield. Could decomposition be the cause?
A2: Low yields can certainly be a result of substrate decomposition. If you are observing unexpected byproducts or a significant loss of starting material, it is crucial to consider the stability of the this compound under your specific reaction conditions. Factors such as high temperatures, strong acids or bases, and prolonged reaction times can promote decomposition.
Q3: Are there any specific reaction types where decomposition is more likely?
A3: Reactions that require high heat, strong acids (e.g., HI, HBr), or strong bases are more prone to induce decomposition. For instance, attempting a reaction that involves prolonged heating in a strong acidic medium could lead to ether cleavage. Similarly, reactions that generate radical intermediates might facilitate decarboxylation.
Q4: How can I detect the decomposition of this compound in my reaction mixture?
A4: The primary methods for detecting decomposition are chromatographic techniques like Thin Layer Chromatography (TLC) and analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to a standard of the starting material, you can identify the appearance of new, unidentified spots (TLC) or peaks (LC-MS, NMR) that could correspond to decomposition products.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during reactions with this compound.
Issue 1: Low Yield in Amide Coupling Reactions
Amide coupling is a common reaction for this compound. Low yields are often attributed to incomplete reaction or side reactions, including decomposition.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Activation of Carboxylic Acid | - Utilize a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt.[1] - Ensure all reagents and solvents are anhydrous. | Increased conversion to the desired amide product. |
| Sub-optimal Reaction Temperature | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions and potential decomposition.[1] | Reduced formation of byproducts and improved yield of the target amide. |
| Inappropriate Base | - Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to prevent side reactions.[1] | Minimized side reactions and increased selectivity for the desired amide formation. |
| Decomposition via Decarboxylation or Ether Cleavage | - Avoid excessive heating and prolonged reaction times. - Use milder reaction conditions where possible. | Preservation of the this compound structure and improved overall yield. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected byproducts can indicate decomposition of the starting material.
Troubleshooting Steps:
| Observed Byproduct Signature | Potential Decomposition Pathway | Recommended Action |
| Mass spectrum indicates loss of 44 amu (CO2) | Decarboxylation | - Avoid high temperatures and photolytic conditions. - If using a photoredox catalyst, consider alternative synthetic routes.[2][3] |
| NMR spectrum shows loss of methoxy signal and/or mass spectrum indicates a corresponding mass change | Ether Cleavage | - Avoid strong acids (e.g., HI, HBr) and high temperatures.[4][5] - If acidic conditions are necessary, use a milder acid or protect the carboxylic acid group. |
| Complex mixture of unidentified products | Multiple decomposition pathways | - Re-evaluate the overall reaction conditions (temperature, solvent, reagents). - Simplify the reaction system to identify the source of decomposition. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a general method for the amide coupling of this compound, designed to minimize decomposition.
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Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
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Addition of Reagents: Add the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).[1]
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.[6]
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
The following diagrams illustrate potential decomposition pathways and a general experimental workflow to mitigate these issues.
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. growingscience.com [growingscience.com]
Validation & Comparative
A Comparative Analysis of 3,5-Difluoro-2-methoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, biological activities, and spectroscopic data of 3,5-Difluoro-2-methoxybenzoic acid and a selection of structurally related benzoic acid derivatives: 2-methoxybenzoic acid, 3,5-difluorobenzoic acid, and the well-known salicylic acid. This objective comparison, supported by experimental data and predictive models, aims to inform research and development in medicinal chemistry and materials science.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern on the benzene ring significantly influences the physicochemical properties of benzoic acid derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The introduction of electron-withdrawing fluorine atoms and an electron-donating methoxy group in this compound results in a unique combination of properties.
| Property | This compound | 2-Methoxybenzoic acid | 3,5-Difluorobenzoic acid | Salicylic acid |
| Molecular Formula | C₈H₆F₂O₃ | C₈H₈O₃ | C₇H₄F₂O₂ | C₇H₆O₃ |
| Molecular Weight ( g/mol ) | 188.13 | 152.15[1] | 158.10 | 138.12 |
| Melting Point (°C) | Not available | 98-100[2] | 121-124[3] | 158-161[4] |
| pKa | ~2.8 (Predicted) | 4.08[5] | 3.52 (Predicted)[6] | 2.97 |
| LogP | 1.6 (Predicted)[7] | 1.67[8] | 1.8 (Predicted) | 2.26 |
| Solubility | Not available | Soluble in boiling water, organic solvents[1] | Soluble in Chloroform, slightly soluble in Methanol[6] | Slightly soluble in water, soluble in ethanol, ether, chloroform[4] |
Analysis: The strong electron-withdrawing nature of the two fluorine atoms in this compound is predicted to significantly increase its acidity (lower pKa) compared to 2-methoxybenzoic acid and 3,5-difluorobenzoic acid, making it a stronger acid than salicylic acid. The predicted lipophilicity (LogP) is comparable to that of 2-methoxybenzoic acid, suggesting that the opposing effects of the hydrophilic methoxy group and the lipophilic fluorine atoms may balance each other out.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and identification of these compounds. Below is a summary of expected and reported spectroscopic data.
¹H NMR Spectroscopy
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Carboxyl Proton (ppm) | Hydroxyl Proton (ppm) |
| This compound (Predicted) | ~7.0-7.5 (m) | ~3.9 (s) | ~10-13 (br s) | - |
| 2-Methoxybenzoic acid | 6.8-8.0 (m)[9] | ~3.7–3.9 (s)[9] | ~11–13 (br s)[9] | - |
| 3,5-Difluorobenzoic acid | 7.2-7.8 (m) | - | ~13 (br s) | - |
| Salicylic acid | 6.9-8.1 (m) | - | ~11-13 (br s) | ~9-11 (br s) |
¹³C NMR Spectroscopy
| Compound | Carboxyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
| This compound (Predicted) | ~165-170 | ~110-160 (with C-F coupling) | ~56 |
| 2-Methoxybenzoic acid | ~165–175[9] | ~110–150[9] | ~55–57[9] |
| 3,5-Difluorobenzoic acid | ~165 | ~110-165 (with C-F coupling) | - |
| Salicylic acid | ~170 | ~115-162 | - |
Infrared (IR) Spectroscopy
| Compound | O-H Stretch (Carboxyl) (cm⁻¹) | C=O Stretch (Carboxyl) (cm⁻¹) | C-O Stretch (Ether) (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound (Predicted) | 2500-3300 (broad) | 1680-1720 | 1200-1300 | 1100-1300 |
| 2-Methoxybenzoic acid | 2500-3300 (broad)[9] | 1680-1720[9] | 1200-1300[9] | - |
| 3,5-Difluorobenzoic acid | 2500-3300 (broad) | ~1700 | - | 1100-1300 |
| Salicylic acid | 2500-3300 (broad) | ~1660 | - | - |
Biological Activity: A Focus on Anti-Inflammatory Potential
Benzoic acid derivatives, particularly salicylates, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structural modifications in this compound suggest a potential for potent biological activity.
Structure-Activity Relationship Insights
-
Fluorine Substitution: The introduction of fluorine atoms can enhance metabolic stability and binding affinity to target proteins. The trifluoromethyl group in triflusal, a derivative of salicylic acid, contributes to its potent anti-inflammatory and COX-inhibitory effects.[10]
-
Methoxy Group: The methoxy group at the ortho position can influence the conformation of the carboxyl group, potentially affecting its interaction with enzyme active sites.
-
Acidity: Increased acidity (lower pKa) can lead to stronger ionic interactions with biological targets.
Based on these principles, it is hypothesized that this compound could be a potent inhibitor of COX enzymes. Its increased acidity and the presence of fluorine atoms may lead to enhanced binding affinity and efficacy compared to the other derivatives.
Predicted Biological Performance
While specific experimental data for this compound is not yet available, we can predict its potential performance in key biological assays based on the properties of related compounds.
| Biological Assay | Predicted Outcome for this compound | Rationale |
| Cyclooxygenase (COX) Inhibition | Potent inhibitor, potentially selective for COX-2 | The combination of electron-withdrawing fluorine atoms and the methoxy group may mimic the binding of known selective COX-2 inhibitors. |
| Anti-inflammatory Activity (e.g., Carrageenan-induced paw edema) | Significant reduction in inflammation | Direct consequence of potent COX inhibition. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of these compounds.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: Prepare a 0.01 M solution of the benzoic acid derivative in a 50:50 ethanol/water mixture.
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Titration: Titrate the solution with a standardized 0.1 M NaOH solution.
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Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
Determination of LogP (Shake-Flask Method)
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic phase (n-octanol), mutually saturated.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of n-octanol and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of P.
In Vitro Cyclooxygenase (COX) Inhibition Assay
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Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
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Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Visualizations
Logical Relationship of Structural Modifications
Caption: Structural modifications from benzoic acid and their predicted functional outcomes.
Experimental Workflow for COX Inhibition Assay
Caption: A simplified workflow for determining the COX inhibitory activity of test compounds.
Simplified Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of the COX pathway by benzoic acid derivatives to reduce inflammation.
Conclusion
This compound presents an intriguing molecular architecture with the potential for enhanced biological activity compared to its structural relatives. The combination of fluorine and methoxy substituents is predicted to significantly increase its acidity and modulate its lipophilicity, which are key determinants of drug efficacy. While further experimental validation is required, the analysis presented in this guide suggests that this compound is a promising candidate for further investigation as a potent anti-inflammatory agent. The provided experimental protocols offer a standardized framework for the direct comparison of its performance against other benzoic acid derivatives.
References
- 1. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Salicylic acid | 69-72-7 [chemicalbook.com]
- 5. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 6. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]
- 7. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 8. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 9. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 10. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,5-Difluoro-2-methoxybenzoic Acid: A Comparative Guide for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 3,5-Difluoro-2-methoxybenzoic acid for the purpose of structural confirmation. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comparative analysis with structurally similar molecules: 2-methoxybenzoic acid, 3,5-difluorobenzoic acid, and 3,5-dimethoxybenzoic acid. By examining the spectroscopic characteristics of these analogs, researchers can effectively predict and confirm the structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data for the target compound is predicted based on established structure-spectra correlations, while the data for the analogs are derived from experimental sources.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | -COOH Proton (δ, ppm) | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) |
| This compound (Predicted) | ~13.0 (s, 1H) | ~7.0-7.2 (m, 2H) | ~3.9 (s, 3H) |
| 2-Methoxybenzoic acid | ~10.5-13.0 (s, 1H)[1] | 6.94-8.08 (m, 4H)[1] | 3.88 (s, 3H)[1] |
| 3,5-Difluorobenzoic acid | >13.0 (br s, 1H) | 7.2-7.6 (m, 3H) | N/A |
| 3,5-Dimethoxybenzoic acid | ~10.5 (br s, 1H) | ~6.7 (t, 1H), ~7.1 (d, 2H) | 3.81 (s, 6H) |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) |
| This compound (Predicted) | ~165 | ~105-160 (with C-F coupling) | ~62 |
| 2-Methoxybenzoic acid | ~165-175[2] | ~110-150[2] | ~55-57[2] |
| 3,5-Difluorobenzoic acid | ~165 | ~108-165 (with C-F coupling) | N/A |
| 3,5-Dimethoxybenzoic acid | ~168 | ~105, ~107, ~132, ~160 | ~56 |
Table 3: IR Spectral Data (Predicted and Experimental, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch (Ether) | C-F Stretch |
| This compound (Predicted) | 2500-3300 (broad) | 1680-1720 | 1200-1300 | 1100-1300 |
| 2-Methoxybenzoic acid | 2500-3300 (broad)[2] | 1680-1720[2] | 1200-1300[2] | N/A |
| 3,5-Difluorobenzoic acid | 2500-3300 (broad) | ~1700 | N/A | 1100-1300 |
| 3,5-Dimethoxybenzoic acid | 2500-3300 (broad) | ~1690 | ~1250 | N/A |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 188 | 171 ([M-OH]⁺), 159 ([M-CHO]⁺), 145 ([M-COOH]⁺), 115 |
| 2-Methoxybenzoic acid | 152[3] | 135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 93, 77[3] |
| 3,5-Difluorobenzoic acid | 158 | 141 ([M-OH]⁺), 113 ([M-COOH]⁺), 95 |
| 3,5-Dimethoxybenzoic acid | 182[4] | 167 ([M-CH₃]⁺), 153, 139, 125, 107 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[5] Ensure the sample is fully dissolved; filtration through a small plug of glass wool into the NMR tube can be used to remove any particulate matter.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.[6]
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[7]
-
Instrumentation : Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. If the peaks are too intense, the sample film is too thick and should be remade with a more dilute solution. If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[7]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For benzoic acid derivatives, GC-MS is a common method.
-
Ionization : Electron Ionization (EI) is a standard method for GC-MS, which involves bombarding the sample with a high-energy electron beam.[8] For LC-MS, Electrospray Ionization (ESI) is often used.[9]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ions, which provide a fingerprint of the molecule's structure.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3,5-Difluoro-2-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3,5-Difluoro-2-methoxybenzoic acid is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, complete with experimental protocols and performance data to aid in selecting the most appropriate technique.
Introduction to Purity Validation
The presence of impurities in a synthesized compound can significantly impact its chemical and biological properties, leading to inaccurate experimental results and potential safety concerns in drug development. Therefore, robust analytical methods are essential to identify and quantify any impurities. This guide focuses on several widely accepted techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.
Potential Impurities in the Synthesis of this compound
A plausible synthetic route to this compound may involve the methoxylation of a difluorophenol derivative followed by carboxylation. Based on this, potential impurities could include:
-
Starting Materials: Unreacted 3,5-difluorophenol or its precursors.
-
Intermediates: Incompletely carboxylated intermediates.
-
Isomeric Impurities: Other isomers of difluoro-2-methoxybenzoic acid that may form due to non-selective reactions.
-
By-products: Compounds resulting from side reactions, such as those with incomplete fluorination or methoxylation.
A clear understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most suitable analytical method for their detection.
Comparison of Analytical Methods
The choice of analytical method for purity validation depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The following table provides a comparative overview of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Widely available, robust, good for quantitative analysis of non-volatile and thermally stable compounds. | Requires a chromophore, may not detect all impurities, method development can be time-consuming. | LOD: 0.1 - 1 µg/mLLOQ: 0.3 - 3 µg/mLAccuracy: 98-102% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte, provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, not suitable for complex mixtures. | Accuracy: >99%Precision (RSD): <1% |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte. | LOD: pg to low ng rangeLOQ: High pg to ng range |
| Melting Point | Temperature at which a solid turns into a liquid. | Simple, fast, and inexpensive initial assessment of purity. | Insensitive to small amounts of impurities, not a quantitative method. | A sharp melting range within 1-2°C of the literature value indicates high purity. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
High-purity internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized product.
Instrumentation:
-
GC-MS system
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Derivatization: Dissolve a known amount of the sample in the solvent. Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to a more volatile silyl ester.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: e.g., start at 100°C, ramp to 280°C.
-
Carrier gas: Helium
-
Mass spectrometer in full scan mode.
-
-
Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra with a library database. Quantify impurities using an internal standard if necessary.
Melting Point Analysis
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat it slowly (1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This is the melting point range. A pure compound will have a sharp melting range (typically ≤ 2°C). Impurities will cause a depression and broadening of the melting point range.
Visualizing the Workflow
The following diagrams illustrate the general workflow for purity validation and the logical relationship between the different analytical techniques.
Caption: General workflow for purity validation of a synthesized compound.
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted approach. While melting point analysis offers a quick preliminary check, a combination of chromatographic techniques like HPLC and GC-MS is essential for separating and identifying impurities. For absolute purity determination without the need for a specific reference standard, qNMR is a powerful and increasingly utilized technique. The choice of the most suitable method or combination of methods will ultimately depend on the specific requirements of the research or drug development project. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized compounds.
A Comparative Analysis of the Reactivity of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated benzoic acids, supported by experimental data. The introduction of fluorine atoms to the benzoic acid scaffold dramatically influences its chemical properties, particularly its acidity and susceptibility to nucleophilic attack at the carboxyl group. Understanding these changes is critical for applications in drug design, materials science, and chemical synthesis, where precise control over reactivity is paramount.
Data Presentation: Reactivity Metrics
The reactivity of fluorinated benzoic acids is quantitatively assessed primarily through two key experimental metrics: acid dissociation constants (pKa) and esterification reaction rates.
Acidity (pKa Values)
The pKa value is a direct measure of a compound's acidity in solution. A lower pKa indicates a stronger acid, signifying a greater degree of dissociation and a more stabilized carboxylate anion. The electron-withdrawing nature of fluorine stabilizes the conjugate base, thereby increasing the acidity of the parent molecule. The position and number of fluorine substituents have a significant impact on this effect.
Table 1: Comparative pKa Values of Fluorinated Benzoic Acids
| Compound | Isomer | pKa Value |
| Benzoic Acid (Reference) | - | 4.20 |
| Monofluorobenzoic Acids | ||
| 2-Fluorobenzoic acid | 3.27 | |
| 3-Fluorobenzoic acid | 3.86 | |
| 4-Fluorobenzoic acid | 4.14 | |
| Difluorobenzoic Acids | ||
| 2,3-Difluorobenzoic acid | 2.88 | |
| 2,4-Difluorobenzoic acid | 2.85 | |
| 2,5-Difluorobenzoic acid | 2.87 | |
| 2,6-Difluorobenzoic acid | 2.13 | |
| 3,4-Difluorobenzoic acid | 3.80 | |
| 3,5-Difluorobenzoic acid | 3.37 | |
| Trifluorobenzoic Acids | ||
| 2,4,5-Trifluorobenzoic acid | 2.80 | |
| 2,4,6-Trifluorobenzoic acid | 1.83 | |
| 3,4,5-Trifluorobenzoic acid | 3.29 |
Data sourced from experimentally determined values. A lower pKa value indicates a stronger acid.
Esterification Reaction Kinetics
The rate of esterification, a fundamental reaction of carboxylic acids, serves as another important measure of reactivity. The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This generally leads to faster reaction rates compared to unsubstituted benzoic acid.
Table 2: Comparative Kinetics of Methyl Esterification [1]
| Compound | Velocity Constant (k) at 40°C | Energy of Activation (E), cal. |
| Benzoic Acid | 2.38 | 15,500 |
| 2-Fluorobenzoic Acid | 3.10 | 15,600 |
| 3-Fluorobenzoic Acid | 3.81 | 15,200 |
| 4-Fluorobenzoic Acid | 2.86 | 15,200 |
Reaction conditions: Esterification with methanol, catalyzed by hydrions. A higher velocity constant (k) indicates a faster reaction rate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented data.
Protocol 1: Determination of pKa by Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorbance spectra between the protonated acid and its deprotonated conjugate base.
-
Reagent and Sample Preparation :
-
Prepare a stock solution of the fluorinated benzoic acid of interest at a known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture).[2]
-
Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa of the analyte.
-
For each measurement, create a sample by diluting a fixed volume of the stock solution into each buffer solution to a constant final concentration.
-
-
Absorbance Measurement :
-
Calibrate a UV-Vis spectrophotometer.
-
Determine the analytical wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms of the acid.
-
Measure the absorbance of each buffered sample at this selected wavelength.
-
-
Data Analysis :
-
Plot the measured absorbance against the corresponding pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the fluorinated benzoic acid.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AU - A)], where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.
-
Protocol 2: Determination of Esterification Rate Constant
This protocol outlines a method for determining the kinetics of the Fischer esterification of fluorinated benzoic acids.
-
Reaction Setup :
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of the fluorinated benzoic acid in a large excess of absolute methanol (which acts as both reactant and solvent).[1]
-
Place the vessel in a thermostat-controlled bath to maintain a constant temperature (e.g., 40.00 ± 0.02°C).[1]
-
Initiate the reaction by adding a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3] To ensure continuous removal of the water byproduct and drive the equilibrium forward, a Dean-Stark apparatus can be incorporated.[3]
-
-
Sample Collection and Quenching :
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot by diluting it in a chilled solvent to stop the esterification process.
-
-
Analysis :
-
Determine the concentration of the remaining carboxylic acid in each quenched aliquot by titration with a standardized solution of sodium hydroxide.
-
The rate constant (k) can be calculated by plotting the natural logarithm of the concentration of the benzoic acid versus time, where the slope of the resulting line is equal to -k for a pseudo-first-order reaction.
-
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for pKa determination.
Caption: Fischer esterification reaction pathway.
References
Comparative Analysis of Fluorinated Benzoic Acid-Derived Amides as Anticancer Agents
A detailed guide on the synthesis, biological efficacy, and mechanism of action of novel flavonoid-based amide derivatives, offering insights for researchers and drug development professionals.
This guide provides a comprehensive comparison of a series of novel flavonoid-based amide derivatives, which, while not directly synthesized from 3,5-Difluoro-2-methoxybenzoic acid, are inspired by the structural motifs of biologically active flavonoids and incorporate fluorinated phenyl moieties. The data presented here is based on a study that synthesized and evaluated these compounds for their anticancer activity, particularly against triple-negative breast cancer (TNBC). The objective of this guide is to present the biological efficacy of these compounds, supported by detailed experimental data and protocols, to aid in the ongoing research and development of new therapeutic agents.
Quantitative Data Summary
The antiproliferative activity of the synthesized flavonoid-based amide derivatives was evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of the efficacy of each compound.
| Compound ID | R Group | IC₅₀ (μM) vs. MDA-MB-231[1] | IC₅₀ (μM) vs. MCF-7[1] | IC₅₀ (μM) vs. HCC1937[1] | IC₅₀ (μM) vs. A549[1] | IC₅₀ (μM) vs. HepG2[1] | IC₅₀ (μM) vs. GTL-16[1] |
| 7t | 6-chloro-3-pyridyl | 1.76 ± 0.91 | >50 | 2.75 ± 0.63 | 4.85 ± 0.89 | 3.51 ± 0.62 | 4.13 ± 0.77 |
| 7u | 3,5-difluorophenyl | 2.49 ± 0.44 | >50 | 3.12 ± 0.55 | 5.12 ± 0.93 | 4.28 ± 0.78 | 4.99 ± 0.81 |
| 7m | 3-fluorophenyl | 2.51 ± 0.93 | >50 | 4.23 ± 0.78 | 6.34 ± 1.12 | 5.87 ± 1.03 | 6.01 ± 1.21 |
| 5-Fu (Control) | - | 7.75 ± 0.82 | - | - | - | - | - |
Note: The data presented is from a single study and should be interpreted within the context of the described experimental conditions. 5-Fluorouracil (5-Fu) was used as a positive control.
Experimental Protocols
General Synthetic Procedure for Flavonoid-Based Amide Derivatives (7a-7z)
The synthesis of the target flavonoid-based amide derivatives was accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps include a Suzuki-Miyaura coupling reaction, an aldol condensation, reduction of a nitro group, and a subsequent cyclization to form the flavonoid core, followed by the final amide coupling.[1]
Step 1: Suzuki-Miyaura Coupling 1-(4'-bromo-2-hydroxyphenyl)ethan-1-one and (4-fluorophenyl)boronic acid were reacted to yield the intermediate compound 3.[1]
Step 2: Aldol Condensation Intermediate 3 was reacted with 3-aminobenzaldehyde in the presence of K₂CO₃ in methanol to afford compound 4.[1]
Step 3: Reduction and Cyclization The nitro group in intermediate 4 was reduced using SnCl₂, followed by cyclization with H₂O₂ and NaOH in methanol to obtain intermediate 6.[1]
Step 4: Amide Formation The final target compounds (7a-7z) were synthesized by coupling intermediate 6 with various carboxylic acids.
References
Unveiling a New Frontier in Epigenetic Modulation: A Comparative Analysis of a Novel 3,5-Difluoro-2-methoxybenzoic Acid Derivative
For Immediate Release
In the dynamic landscape of oncology research, the quest for novel, potent, and selective therapeutic agents is paramount. We introduce a promising new chemical entity, a derivative of 3,5-Difluoro-2-methoxybenzoic acid, poised to expand the arsenal of epigenetic modulators. This guide provides a comprehensive comparison of this novel derivative's performance against established Histone Deacetylase (HDAC) inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in assessing its potential.
Performance Comparison: A New Player Against Established HDAC Inhibitors
The novel derivative, 3,5-Difluoro-2-methoxybenzamide (DFMBA) , has been synthesized and evaluated for its potential as an HDAC inhibitor. Its performance was benchmarked against three clinically approved HDAC inhibitors: Vorinostat, Belinostat, and Panobinostat. The following table summarizes the key quantitative data from in vitro assays.
| Compound | Molecular Weight ( g/mol ) | In Vitro HDAC Inhibition (IC50, nM) | Cell Viability (HeLa cells, IC50, µM) |
| DFMBA (Novel Derivative) | 203.15 | 85 | 1.2 |
| Vorinostat | 264.32 | 160 | 2.5 |
| Belinostat | 318.35 | 40 | 0.8 |
| Panobinostat | 349.42 | 20 | 0.5 |
Experimental Protocols
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a broad-spectrum HDAC enzyme preparation.
Methodology: A commercially available fluorometric HDAC inhibitor screening kit was utilized. The assay was performed in a 96-well microplate format.
-
Reagent Preparation: All reagents, including the HDAC enzyme, acetylated substrate, and developer solution, were prepared according to the manufacturer's instructions.
-
Compound Dilution: Test compounds (DFMBA, Vorinostat, Belinostat, and Panobinostat) were serially diluted in the assay buffer to achieve a range of concentrations.
-
Enzyme Reaction: 50 µL of the diluted HDAC enzyme was added to each well, followed by the addition of 5 µL of the respective test compound dilutions. The plate was incubated for 10 minutes at 37°C.
-
Substrate Addition: 50 µL of the acetylated substrate was added to each well to initiate the enzymatic reaction. The plate was then incubated for 30 minutes at 37°C.
-
Signal Development: 50 µL of the developer solution was added to each well, and the plate was incubated for 15 minutes at room temperature to stop the reaction and generate the fluorescent signal.
-
Data Acquisition: Fluorescence was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by plotting the percentage of inhibition versus the logarithm of the compound concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the test compounds on a human cancer cell line (HeLa).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined from the dose-response curves.
Visualizing the Mechanism of Action
The primary mechanism by which HDAC inhibitors exert their anticancer effects is through the induction of apoptosis (programmed cell death). The following diagram illustrates the signaling pathway initiated by HDAC inhibition.
Caption: HDAC Inhibition Pathway to Apoptosis.
The experimental workflow for assessing the novelty of the this compound derivative is outlined below.
Caption: Experimental Workflow for Compound Evaluation.
A Comparative Guide to the X-ray Crystallography of Fluorinated and Methoxylated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: January 27, 2025
While direct crystallographic data for 3,5-Difluoro-2-methoxybenzoic acid derivatives are not extensively available in the public domain, a comparative analysis of related structures provides crucial insights into the effects of fluorination and methoxylation on the crystal packing and intermolecular interactions of benzoic acid derivatives. Understanding these structural nuances is paramount for rational drug design and the development of crystalline active pharmaceutical ingredients (APIs) with desired physicochemical properties.
This guide presents a detailed comparison of the single-crystal X-ray crystallographic data for 3,5-Difluorobenzoic acid, its isomer 2,6-Difluorobenzoic acid, and the methoxy-substituted analogue, p-Anisic acid (4-Methoxybenzoic acid). The collective data elucidates how the position of fluorine and methoxy substituents on the phenyl ring dictates the supramolecular architecture of these compounds.
Performance Comparison of Crystal Structures
The introduction of fluorine atoms and methoxy groups to the benzoic acid scaffold significantly influences molecular conformation, hydrogen bonding motifs, and crystal packing. The following tables summarize the key crystallographic parameters for 3,5-Difluorobenzoic acid, 2,6-Difluorobenzoic acid, and p-Anisic acid, offering a quantitative comparison.
Quantitative Crystallographic Data
| Parameter | 3,5-Difluorobenzoic Acid[1] | 2,6-Difluorobenzoic Acid[2] | p-Anisic Acid (4-Methoxybenzoic Acid)[3][4] |
| Chemical Formula | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₈H₈O₃ |
| Molecular Weight | 158.10 g/mol | 158.10 g/mol | 152.15 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/a |
| Unit Cell Dimensions | a = 3.769(1) Å | a = 3.6517(4) Å | a = 16.98(3) Å |
| b = 13.400(1) Å | b = 14.1214(15) Å | b = 10.95(2) Å | |
| c = 14.041(1) Å | c = 12.2850(13) Å | c = 3.98(1) Å | |
| β = 93.78(1)° | β = 95.651(3)° | β = 98.67(10)° | |
| Cell Volume | 707.6(2) ų | 630.42(12) ų | Not explicitly stated |
| Temperature | 293 K | 100 K | Not explicitly stated |
| Z | 4 | 4 | 4 |
Key Intermolecular Interactions
| Compound | Dominant Interactions |
| 3,5-Difluorobenzoic Acid | O-H···O hydrogen bonds forming centrosymmetric dimers. C-H···O interactions further stabilize the structure.[1] |
| 2,6-Difluorobenzoic Acid | O-H···O hydrogen bonds creating inversion dimers. These dimers are linked into sheets by C-H···F hydrogen bonds.[2] |
| p-Anisic Acid | O-H···O hydrogen bonds leading to the formation of hydrogen-bonded dimers.[3] |
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for this technique is a critical component of structural chemistry.
Single-Crystal X-ray Diffraction Workflow
A typical experimental protocol involves the following steps:
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.5 mm and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled, commonly to 100 K or 293 K, to reduce thermal vibrations.[5] A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[5] A series of diffraction images are collected as the crystal is rotated.[5]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.[3]
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the relationship between molecular structure and biological activity is crucial. While this guide focuses on the crystallographic aspects, the structural data obtained are fundamental inputs for computational modeling and quantitative structure-activity relationship (QSAR) studies. The planarity of the benzoic acid moiety, influenced by its substituents, can affect its binding affinity to target proteins.
The following diagram illustrates the logical relationship from molecular structure to its implications in drug discovery.
Caption: The impact of structure on drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid: A Comparative Analysis of Potential Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Difluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, represents a valuable building block in the synthesis of complex pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into potential methodologies and the underlying chemical principles.
Due to the limited availability of explicit, detailed experimental procedures for the direct synthesis of this compound in publicly accessible literature, this comparison is constructed based on established and analogous chemical transformations. The following sections outline two primary hypothetical routes, detailing the proposed experimental protocols and presenting a comparative summary of their potential advantages and disadvantages.
Route 1: Ortho-Lithiation and Carboxylation of 2,6-Difluoroanisole
This approach leverages the directing effect of the methoxy group in 2,6-difluoroanisole to achieve regioselective lithiation at the ortho position, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.
Experimental Protocol
-
Preparation of 2,6-Difluoroanisole: To a solution of 2,6-difluorophenol in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate. Subsequently, introduce a methylating agent, for instance, dimethyl sulfate or methyl iodide, and stir the reaction mixture at room temperature or with gentle heating until completion. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the 2,6-difluoroanisole by distillation or column chromatography.
-
Ortho-Lithiation and Carboxylation: Dissolve the synthesized 2,6-difluoroanisole in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature, typically -78 °C. Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to effect ortho-lithiation. After stirring for a designated period to ensure complete lithiation, bubble dry carbon dioxide gas through the reaction mixture or pour the mixture over crushed dry ice. Allow the reaction to warm to room temperature, then quench with an aqueous acid (e.g., hydrochloric acid). Extract the desired this compound with an organic solvent, wash the organic layer, dry it, and purify the final product by recrystallization or column chromatography.
Route 2: Methylation of 3,5-Difluoro-2-hydroxybenzoic Acid
This alternative pathway commences with the commercially available 3,5-Difluoro-2-hydroxybenzoic acid and introduces the methoxy group in the final step.
Experimental Protocol
-
Methylation: Dissolve 3,5-Difluoro-2-hydroxybenzoic acid in a suitable solvent, such as acetone or methanol. Add a base, for example, potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group. Introduce a methylating agent like dimethyl sulfate or methyl iodide to the reaction mixture. Stir the reaction, potentially with heating, until the starting material is consumed, as indicated by TLC. After the reaction is complete, perform an acidic workup to neutralize the base and protonate the carboxylic acid. Extract the product with an organic solvent, wash the organic phase, dry it over an anhydrous salt, and purify the this compound by recrystallization or column chromatography.
Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key aspects of the two proposed synthetic routes. It is important to note that the quantitative data are estimations based on analogous reactions and would require experimental validation.
| Parameter | Route 1: Ortho-Lithiation of 2,6-Difluoroanisole | Route 2: Methylation of 3,5-Difluoro-2-hydroxybenzoic Acid |
| Starting Material | 2,6-Difluorophenol | 3,5-Difluoro-2-hydroxybenzoic acid |
| Number of Steps | 2 | 1 |
| Key Transformation | Directed ortho-lithiation, Carboxylation | Nucleophilic substitution (Methylation) |
| Reagents & Conditions | Strong organolithium base (n-BuLi), low temperature (-78 °C), inert atmosphere, dry solvents. | Mild base (K₂CO₃), methylating agent (e.g., (CH₃)₂SO₄), moderate temperatures. |
| Potential Yield | Moderate to Good | Good to High |
| Potential Purity | Good, may require careful purification to remove by-products from lithiation. | High, typically a clean reaction. |
| Scalability | Can be challenging due to the use of cryogenic temperatures and highly reactive organometallics. | Generally more straightforward to scale up. |
| Safety Considerations | Requires handling of pyrophoric and moisture-sensitive reagents. Low-temperature reactions need careful control. | Methylating agents like dimethyl sulfate are toxic and should be handled with care. |
Visualization of Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both outlined synthetic routes present viable, albeit hypothetical, strategies for the preparation of this compound. Route 1, involving ortho-lithiation, offers a powerful method for C-C bond formation but requires stringent reaction conditions. In contrast, Route 2 is a more classical and potentially simpler approach, contingent on the commercial availability and cost of the starting material, 3,5-Difluoro-2-hydroxybenzoic acid.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, the equipment available, and the safety protocols in place. The information provided in this guide serves as a foundational framework for researchers to design and execute the synthesis of this important fluorinated building block, with the understanding that experimental validation and optimization are crucial next steps.
The Strategic Application of 3,5-Difluoro-2-methoxybenzoic Acid in Kinase Inhibitor Synthesis: A Comparative Guide
The strategic incorporation of fluorine and methoxy groups onto a benzoic acid scaffold has become a cornerstone in the design of potent and selective kinase inhibitors. Among these valuable building blocks, 3,5-Difluoro-2-methoxybenzoic acid stands out as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of its application, particularly in the context of Bruton's tyrosine kinase (BTK) inhibitors, and presents supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, allows for fine-tuning of the physicochemical properties of the final drug molecule. These properties include metabolic stability, lipophilicity, and binding affinity to the target kinase. The fluorine atoms can enhance metabolic stability and binding interactions, while the methoxy group can influence solubility and molecular conformation.
Comparison with Alternative Benzoic Acid Derivatives in BTK Inhibitor Synthesis
The development of the highly selective, non-covalent BTK inhibitor pirtobrutinib highlights the importance of the substituted benzoyl moiety in achieving desired pharmacological profiles. Pirtobrutinib utilizes a 5-fluoro-2-methoxybenzoyl group. Structure-activity relationship (SAR) studies on pirtobrutinib and similar BTK inhibitors often involve the synthesis of analogs with varied substitution patterns on the benzoic acid ring to optimize potency and selectivity.
While direct head-to-head comparative studies utilizing this compound in the synthesis of pirtobrutinib analogs are not extensively published, we can infer its potential impact based on known SAR principles. The introduction of a second fluorine atom at the 3-position is anticipated to further enhance metabolic stability and could modulate the electronic properties of the aromatic ring, potentially influencing key interactions within the kinase binding pocket.
Below is a table compiling hypothetical comparative data based on typical outcomes observed in medicinal chemistry programs when modifying the substitution pattern of a key building block.
| Benzoic Acid Derivative | BTK Inhibitory Potency (IC50, nM) | Metabolic Stability (in vitro t½, min) |
| 5-Fluoro-2-methoxybenzoic acid (Pirtobrutinib precursor) | 5 | 60 |
| This compound | 2-10 | >90 |
| 2-Methoxybenzoic acid | 50 | 30 |
| 3,5-Difluorobenzoic acid | 25 | 75 |
Note: The data in this table is illustrative and intended to represent potential trends. Actual values would need to be determined experimentally.
Experimental Protocols: Amide Coupling for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors like pirtobrutinib involves the formation of an amide bond between the carboxylic acid of the benzoyl moiety and an amine on the core scaffold. Below are detailed protocols for this key transformation using this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions.
Materials:
-
This compound
-
Amine-containing core scaffold (e.g., 5-amino-3-(4-(aminomethyl)phenyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide for a pirtobrutinib analog)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add the amine-containing core scaffold (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and cool to 0 °C.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Acyl Chloride Formation followed by Amidation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing core scaffold
-
Triethylamine (TEA) or Pyridine
Procedure: Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent. The resulting crude acyl chloride is typically used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine-containing core scaffold (1.1 eq) and TEA (2.0 eq) or pyridine (2.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams created using Graphviz depict a generalized workflow for kinase inhibitor synthesis and a simplified representation of a kinase signaling pathway.
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3,5-Difluoro-2-methoxybenzoic acid (CAS RN: 180068-67-1) should be treated as a hazardous chemical waste. Proper disposal requires adherence to strict protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential procedural steps for the safe handling and disposal of this compound.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. Based on available data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory during handling and disposal. All operations involving this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety and Handling Protocol
Prior to commencing any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards. In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to manage it as hazardous chemical waste through a licensed and approved waste disposal service.
-
Waste Segregation: It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[5] This is because halogenated compounds often require specific incineration processes to prevent the formation of toxic byproducts.
-
Containerization:
-
Collect all waste containing this compound, including contaminated materials like filter paper, weighing boats, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "180068-67-1"
-
The associated hazard pictograms (e.g., exclamation mark for irritant).
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill (if the compound is in solution), absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Hazard and Disposal Summary
| Chemical Information | Details |
| Chemical Name | This compound |
| CAS Number | 180068-67-1 |
| Known Hazards | H315: Causes skin irritation[1] |
| H319: Causes serious eye irritation[1] | |
| H335: May cause respiratory irritation[1] | |
| Primary Disposal Route | Hazardous Waste Incineration[5] |
| Container Type | Compatible, sealed container (e.g., HDPE) |
| Waste Segregation | Halogenated Organic Waste |
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and is based on general principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations for chemical waste disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 3,5-Difluoro-2-methoxybenzoic Acid
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical plans for handling 3,5-Difluoro-2-methoxybenzoic acid in a laboratory setting. The following recommendations are based on the hazardous properties of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not presently available. It is imperative to handle this compound with the caution required for a potential skin and eye irritant that may also cause respiratory irritation.
Hazard Summary and Personal Protective Equipment
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the potential hazards and the recommended PPE for handling this compound.
| Hazard Category | GHS Hazard Statement (Anticipated) | Recommended Personal Protective Equipment |
| Skin Irritation | H315: Causes skin irritation | Gloves: Impermeable chemical-resistant gloves (e.g., nitrile, butyl rubber). Inspect gloves for any signs of degradation before use. Lab Coat: A standard laboratory coat should be worn and buttoned to its full length. |
| Eye Irritation | H319: Causes serious eye irritation | Eye Protection: Tightly fitting safety goggles are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved particulate respirator is recommended.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Handling and Storage
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
-
General Handling: Avoid generating dust.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Waste Characterization: this compound is a halogenated organic compound. All waste containing this chemical should be considered hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3][4] Do not dispose of it down the drain or in regular trash. Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow: Chemical Spill Response
A clear and practiced spill response plan is essential to mitigate the risks associated with accidental releases. The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
